Sodium (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate
Description
Contextualization of Cordycepin (B1669437) (3′-deoxyadenosine) as a Nucleoside Analog
Cordycepin, chemically known as 3'-deoxyadenosine, is a naturally occurring nucleoside analog. wikipedia.orgmdpi.com It was first isolated from the entomopathogenic fungus Cordyceps militaris. nih.govresearchgate.net Its structure is remarkably similar to that of the essential biological molecule adenosine (B11128), a fundamental component of nucleic acids and energy metabolism. nih.govjmb.or.kr The critical distinction lies in the sugar moiety of the molecule. While adenosine possesses a hydroxyl (-OH) group at the 3' position of its ribose sugar, cordycepin lacks this group, featuring a hydrogen atom instead. wikipedia.orgjmb.or.kr This seemingly minor structural modification is the basis for its profound biological activities. Because of this similarity, some cellular enzymes cannot differentiate between cordycepin and adenosine, allowing cordycepin to participate in various biochemical reactions, often with disruptive consequences. wikipedia.org
Significance of Cordycepin 5′-triphosphate (CoTP or 3′-dATP) as the Biologically Active Metabolite
For cordycepin to exert its primary biological effects within a cell, it must first be converted into its phosphorylated form, Cordycepin 5'-triphosphate (CoTP), also known as 3'-deoxyadenosine triphosphate (3'-dATP). nih.govnih.gov This intracellular transformation is a crucial activation step. The conversion process is thought to involve cellular kinases, enzymes that add phosphate (B84403) groups to molecules. nih.gov One proposed pathway involves the phosphorylation of cordycepin to its monophosphate form (3'-dAMP), which is then further phosphorylated to the diphosphate (B83284) (3'-dADP) and finally to the active triphosphate form (3'-dATP). cancer.gov
Historical Perspective on the Discovery and Initial Academic Characterization of Cordycepin Triphosphate
The story of cordycepin begins with the long history of Cordyceps mushrooms in traditional Chinese and Tibetan medicine, where they were valued for centuries. bhutannatural.comrealmushrooms.com The fungus was first described in Western science by the British mycologist Dr. M.J. Berkelesy in 1843. bhutannatural.com However, the isolation of the specific chemical compound, cordycepin, from Cordyceps militaris did not occur until 1950. nih.govmdpi.com Its chemical structure as 3'-deoxyadenosine was confirmed in 1964. nih.gov
Following the initial discovery of cordycepin, scientific inquiry naturally progressed to understanding its mechanism of action. This led to the characterization of its biologically active form, cordycepin triphosphate. Early research in virology provided some of the first insights. For instance, a 1979 study published in the Journal of Virology detailed the effect of cordycepin triphosphate on in vitro RNA synthesis by plant viral replicases, demonstrating its role as a chain terminator. researchgate.net These initial characterizations were pivotal in establishing that the triphosphate derivative was the key metabolite responsible for the potent biological activity of the parent nucleoside, cordycepin. Further research confirmed that within cells, cordycepin is indeed converted to its triphosphate form, which then interferes with nucleic acid synthesis. nih.govresearchgate.net
Structure
2D Structure
Properties
CAS No. |
71997-32-5 |
|---|---|
Molecular Formula |
C10H15N5NaO12P3 |
Molecular Weight |
513.16 g/mol |
IUPAC Name |
sodium (2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
InChI |
InChI=1S/C10H15N5O12P3.Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-6,10H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);/q-1;+1/t5-,6+,10+;/m0./s1 |
InChI Key |
MUBGMZJLXDXXRO-BXXYBDJJSA-N |
Origin of Product |
United States |
Biosynthesis and Intracellular Metabolism of Cordycepin 5′ Triphosphate
Enzymatic Phosphorylation of Cordycepin (B1669437) to Cordycepin 5′-triphosphate
The primary and most direct pathway for the formation of cordycepin 5'-triphosphate involves the sequential phosphorylation of the parent nucleoside, cordycepin (3'-deoxyadenosine). This process is catalyzed by a series of cellular kinases.
Upon entering the cell via nucleoside transporters, cordycepin undergoes its first phosphorylation, a rate-limiting step catalyzed by the enzyme adenosine (B11128) kinase (AK). ed.ac.uknih.gov This reaction converts cordycepin into cordycepin 5'-monophosphate (CoMP). The essential role of this initial step is demonstrated by studies where the inhibition of adenosine kinase effectively blocks the downstream effects of cordycepin, confirming that intracellular phosphorylation is necessary for its activity. nih.govnih.gov Cordycepin essentially acts as a pro-drug, with its conversion to CoMP by adenosine kinase being the gateway to its metabolic activation. nih.gov
Following the initial formation of CoMP, subsequent phosphorylation events are required to generate the triphosphate form. These steps are carried out by other cellular kinases. Adenylate kinase (ADEK) catalyzes the conversion of the monophosphate form to cordycepin 5'-diphosphate (CoDP). frontiersin.orgmdpi.comfrontiersin.org Finally, nucleoside-diphosphate kinase (NDK) facilitates the last phosphorylation step, converting CoDP into the active metabolite, cordycepin 5'-triphosphate (CoTP). mdpi.com This stepwise phosphorylation ensures the efficient conversion of cordycepin to its biologically active triphosphate form, which can then participate in various cellular processes. ed.ac.uknih.gov
| Enzyme | Abbreviation | Substrate | Product | Role |
|---|---|---|---|---|
| Adenosine Kinase | AK | Cordycepin (3'-deoxyadenosine) | Cordycepin 5'-monophosphate (CoMP) | Catalyzes the initial, rate-limiting phosphorylation step. ed.ac.uknih.gov |
| Adenylate Kinase | ADEK | Cordycepin 5'-monophosphate (CoMP) | Cordycepin 5'-diphosphate (CoDP) | Catalyzes the second phosphorylation step. frontiersin.orgmdpi.comfrontiersin.org |
| Nucleoside-Diphosphate Kinase | NDK | Cordycepin 5'-diphosphate (CoDP) | Cordycepin 5'-triphosphate (CoTP) | Catalyzes the final phosphorylation to the active triphosphate form. mdpi.com |
Intracellular Accumulation and Regulation of Cordycepin 5′-triphosphate Levels
The efficacy of cordycepin is closely linked to the intracellular concentration of its active triphosphate form. This accumulation is a regulated process, influenced by cellular uptake, the rate of phosphorylation, and the activity of metabolic enzymes that can degrade cordycepin.
Several studies have shown that cordycepin is efficiently converted to cordycepin triphosphate and subsequently trapped within the cells, leading to its accumulation. mdpi.com This intracellular trapping is a key feature of its mechanism, as the phosphorylated forms are less able to traverse the cell membrane. The process begins with the uptake of cordycepin through adenosine transporters. nih.govnih.gov
A primary regulatory point in this metabolic pathway is the enzyme adenosine deaminase (ADA), which converts cordycepin to 3'-deoxyinosine. nih.govmdpi.com The expression level and activity of ADA can significantly impact the intracellular fate of cordycepin. In cells with high ADA activity, cordycepin is rapidly deaminated, reducing the amount available for the crucial first phosphorylation step by adenosine kinase. mdpi.com Consequently, inhibiting ADA can enhance the effects of cordycepin by preventing its degradation and shunting more of the molecule towards the phosphorylation pathway, leading to higher intracellular levels of cordycepin 5'-triphosphate. mdpi.com
Metabolic Interplay of Cordycepin 5′-triphosphate with Endogenous Purine (B94841) Metabolism
Once formed within the cell, cordycepin 5'-triphosphate (3'-deoxyadenosine triphosphate or 3'-dATP) becomes a key player in the intricate network of purine metabolism. Due to its close structural resemblance to adenosine triphosphate (ATP), 3'-dATP can act as a molecular mimic, competitively interfering with the vast array of biochemical reactions that depend on ATP. technologynetworks.comnih.gov This interplay is central to its biological activities and involves competition for enzyme active sites, disruption of signaling pathways, and alteration of cellular energy sensing.
The primary distinction between cordycepin 5'-triphosphate and ATP is the absence of a hydroxyl group at the 3' position of the ribose sugar moiety. mdpi.com While seemingly minor, this structural alteration has profound biochemical consequences, as the 3'-hydroxyl group is essential for the formation of phosphodiester bonds during nucleic acid synthesis.
Table 1: Comparison of Cordycepin 5'-triphosphate and Adenosine Triphosphate
| Feature | Cordycepin 5'-triphosphate (3'-dATP) | Adenosine Triphosphate (ATP) |
|---|---|---|
| Purine Base | Adenine (B156593) | Adenine |
| Sugar | Deoxyribose (lacks 3'-OH group) | Ribose (has 2'-OH and 3'-OH groups) |
| Phosphate (B84403) Group | Triphosphate chain at the 5' position | Triphosphate chain at the 5' position |
| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | C₁₀H₁₆N₅O₁₃P₃ |
| Role in RNA Synthesis | Acts as a chain terminator | Serves as a fundamental building block |
| Primary Cellular Role | Metabolic disruptor and competitive inhibitor | Primary energy currency and signaling molecule technologynetworks.com |
The intracellular presence of cordycepin 5'-triphosphate creates a competitive environment for endogenous ATP. Many enzymes that utilize ATP as a substrate or an allosteric regulator can also bind to 3'-dATP. nih.gov This competition can lead to the inhibition or alteration of numerous metabolic pathways.
One of the most well-documented interactions is the inhibition of RNA synthesis. RNA polymerases can mistakenly incorporate 3'-dATP into a growing RNA chain. However, because 3'-dATP lacks the necessary 3'-hydroxyl group, the subsequent phosphodiester bond cannot be formed, leading to the premature termination of transcription. nih.gov
Furthermore, the metabolic effects of cordycepin are linked to its influence on key regulatory enzymes within the purine pathway. In-silico studies and cellular experiments have highlighted significant interactions with enzymes such as adenylate cyclase and AMP-activated protein kinase (AMPK). mdpi.comnih.gov
AMP-activated protein kinase (AMPK): This enzyme is a master regulator of cellular energy homeostasis, activated by an increasing AMP:ATP ratio. Cordycepin treatment has been shown to activate AMPK. nih.gov The mechanism involves the intracellular conversion of cordycepin into its mono-, di-, and triphosphate forms, which can significantly alter the cellular nucleotide pools. nih.gov The accumulation of these analogues, particularly cordycepin monophosphate, contributes to an increase in the perceived (AMP+Co-MP)/(ATP+Co-TP) ratio, mimicking a low-energy state and triggering AMPK activation. nih.govnih.gov
Table 2: Interaction of Cordycepin Phosphates with Key Purine-Metabolizing Enzymes
| Enzyme | Endogenous Substrate/Ligand | Cordycepin Analogue | Consequence of Interaction |
|---|---|---|---|
| Adenosine Kinase (ADK) | Adenosine | Cordycepin (3'-deoxyadenosine) | Phosphorylation of cordycepin to cordycepin monophosphate. nih.gov |
| Adenylate Kinase (ADEK) | AMP, ADP | Cordycepin Monophosphate, Cordycepin Diphosphate (B83284) | Sequential phosphorylation to produce cordycepin triphosphate. nih.gov |
| RNA Polymerase | ATP | Cordycepin 5'-triphosphate | Incorporation into RNA chain, causing premature chain termination. nih.gov |
| Adenylate Cyclase | ATP | Cordycepin 5'-triphosphate | Competitive inhibition of cAMP production. mdpi.comnih.gov |
| AMP-activated protein kinase (AMPK) | AMP (activator), ATP (inhibitor) | Cordycepin Monophosphate (activator), Cordycepin 5'-triphosphate (substrate) | Activation of AMPK due to altered nucleotide ratios; can be used as a substrate. nih.govnih.gov |
The binding affinity of cordycepin triphosphate to ATP-dependent enzymes is a critical factor in its metabolic interference. Molecular docking studies have provided quantitative estimates of these interactions, highlighting the potential for significant competition.
Table 3: Comparative Molecular Docking Scores (Binding Affinity in kcal/mol) of Purine Metabolites
| Enzyme | ATP | Cordycepin 5'-triphosphate (COR-TP) | ADP | Cordycepin Diphosphate (COR-DP) |
|---|---|---|---|---|
| Soluble Adenylate Cyclase (sAC/ADCY10) | -5.78 | -5.73 | N/A | N/A |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3) | -4.15 | -5.08 | -7.51 | -7.92 |
| Methionine Adenosyltransferase (MAT) | -3.52 | -2.93 | N/A | N/A |
Data sourced from in silico molecular docking studies. Lower scores indicate potentially more favorable binding. mdpi.com
This data suggests that for certain enzymes like ENPP3, cordycepin and its phosphorylated derivatives may bind with higher affinity than their endogenous counterparts, indicating a strong potential for metabolic disruption. mdpi.com Conversely, for enzymes like MAT, ATP shows a more favorable interaction. The interplay is complex and enzyme-specific, but collectively, the evidence demonstrates that cordycepin 5'-triphosphate acts as a potent competitive metabolite within the purine metabolic network.
Molecular Mechanisms of Action of Cordycepin 5′ Triphosphate
Interference with Nucleic Acid Synthesis and Processing
Cordycepin (B1669437) 5′-triphosphate, the biologically active form of cordycepin, functions as a nucleoside analogue that critically disrupts the synthesis and subsequent processing of nucleic acids. mdpi.com Once cordycepin enters the cell, it is phosphorylated to cordycepin 5'-monophosphate, diphosphate (B83284), and ultimately triphosphate (CoTP). mdpi.comfrontiersin.org This triphosphate form, also known as 3'-deoxyadenosine triphosphate (3'dATP), is structurally similar to adenosine (B11128) triphosphate (ATP), allowing it to be recognized and utilized by enzymes involved in RNA synthesis and modification. mdpi.commdpi.comacs.org
RNA Chain Termination Activity
A primary mechanism of action for cordycepin 5'-triphosphate is the premature termination of RNA chain elongation. This activity stems directly from its unique molecular structure, which lacks a hydroxyl group at the 3' position of its ribose sugar moiety. nih.govresearchgate.net
Due to its structural resemblance to ATP, cordycepin 5'-triphosphate serves as a substrate for RNA polymerases. acs.orgresearchgate.net During transcription, RNA polymerase can incorporate the cordycepin analogue into the growing (nascent) RNA strand instead of the natural nucleotide, ATP. acs.org The incorporation of cordycepin monophosphate into the transcript is the critical step that leads to chain termination. Because the molecule lacks the 3'-hydroxyl group, which is essential for forming the phosphodiester bond with the next incoming nucleotide, further elongation of the RNA chain is impossible. acs.orgnih.gov This mechanism of provoking chain termination has been well-documented in in vitro studies using purified RNA polymerases. nih.gov
While the effect of cordycepin on RNA polymerases is sometimes considered minor compared to its impact on polyadenylation, several studies confirm its inhibitory action on RNA synthesis. nih.govsgul.ac.uk In yeast, cordycepin-triphosphate (CoTP) is recognized as the toxic component that restricts cell growth by inhibiting RNA synthesis. nih.govresearchgate.net
Inhibition of mRNA Polyadenylation
One of the most well-established effects of cordycepin, particularly at lower concentrations, is the potent inhibition of mRNA polyadenylation. nih.govkarger.com This process, which involves the addition of a protective poly(A) tail to the 3' end of messenger RNA precursors, is vital for mRNA stability, export from the nucleus, and efficient translation into protein. mdpi.commdpi.com
Cordycepin 5'-triphosphate functions as a competitive inhibitor of the enzyme poly(A) polymerase (PAP). nih.gov This enzyme is responsible for synthesizing the poly(A) tail by adding multiple adenosine monophosphate residues to the pre-mRNA. karger.com PAP recognizes cordycepin 5'-triphosphate as if it were ATP and incorporates it into the end of the growing poly(A) chain. mdpi.com
Once the cordycepin monophosphate is added, the absence of the 3'-hydroxyl group prevents the addition of any subsequent adenylate residues, leading to the immediate termination of poly(A) tail synthesis. karger.comsigmaaldrich.com Studies have shown this inhibition to be highly specific. For instance, in isolated rat hepatic nuclei, the chromatin-bound form of poly(A) polymerase, which is involved in the initial polyadenylation of new transcripts, was selectively inhibited at low concentrations of cordycepin 5'-triphosphate. nih.gov A much higher concentration of the inhibitor was needed to affect the "free" nuclear form of the enzyme. nih.gov
| Enzyme Form | Function | Inhibitor Concentration for 50% Reduction of Activity |
|---|---|---|
| Chromatin-bound Poly(A) Polymerase | Adds adenylate residues to endogenous RNA (initial polyadenylation) | 2 µg/ml nih.gov |
| "Free" Nuclear Poly(A) Polymerase | Activity measured in the presence of exogenous primer | >160 µg/ml (At least 80 times higher than for bound form) nih.gov |
The direct consequence of poly(A) polymerase inhibition by cordycepin 5'-triphosphate is a significant shortening of mRNA poly(A) tails. sgul.ac.ukkarger.comresearchgate.net This effect has been observed to be dose-dependent and is more pronounced for nuclear RNA than for cytoplasmic RNA. karger.comresearchgate.netresearchgate.net In studies using HeLa and NIH3T3 cells, cordycepin treatment reduced the maximum length of nuclear poly(A) tails by 150-200 residues, while cytoplasmic tails were shortened by a lesser extent of 50-80 residues. researchgate.netresearchgate.net
This action predominantly affects newly synthesized RNA, which is consistent with an inhibition of transcription-coupled polyadenylation. researchgate.netresearchgate.net The stability of mRNAs can be compromised by the lack of a sufficiently long poly(A) tail, which normally protects the transcript from enzymatic degradation. nih.gov Certain unstable mRNAs that depend on continuous polyadenylation to maintain their cellular levels are particularly sensitive to cordycepin. nih.gov The link between cordycepin's action and mRNA stability is further supported by findings in yeast, where mutations in the mRNA degradation machinery confer resistance to the drug. nih.gov Despite the clear evidence of tail shortening, studies have not found a significant buildup of mRNA transcripts that are terminated with a cordycepin residue, suggesting a complex downstream processing or degradation of these altered transcripts. researchgate.netresearchgate.netnih.gov
| Cellular Compartment | Observed Effect | Magnitude of Reduction | Source |
|---|---|---|---|
| Nucleus | Strong effect on newly synthesized RNA | 150-200 residues | researchgate.netresearchgate.net |
| Cytoplasm | Less pronounced effect | 50-80 residues | researchgate.netresearchgate.net |
Modulation of DNA Synthesis
Cordycepin 5'-triphosphate, the active form of cordycepin, modulates DNA synthesis primarily by acting as a chain-terminating nucleoside analog. Due to the absence of a hydroxyl group at the 3' position of its ribose sugar, its incorporation into a growing DNA strand by a polymerase prevents the formation of the subsequent phosphodiester bond, thereby halting elongation. apexbt.comtrilinkbiotech.com
Interactions with DNA Polymerases
The interaction of Cordycepin 5'-triphosphate (also known as 3'-deoxyadenosine triphosphate or 3'-dATP) with DNA polymerases is complex and appears to be enzyme-specific. Research indicates that once incorporated, 3'-dATP terminates the elongation of the DNA strand because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. apexbt.com
| Enzyme | Organism/System | Observed Effect | Reference |
|---|---|---|---|
| DNA Polymerase α, δ, ε | Calf thymus, Cherry salmon testes | No inhibition observed | nih.gov |
| DNA Primase | Calf thymus, Cherry salmon testes | Strong inhibition (Competitive with ATP) | nih.gov |
| Replicative DNA Synthesis | Toluene-treated Escherichia coli | Inhibition (Competitive with ATP) | nih.gov |
Inhibition of Terminal Deoxynucleotidyl Transferase (TdT)
Terminal deoxynucleotidyl transferase (TdT) is a specialized DNA polymerase that does not require a template to add deoxynucleotides to the 3'-hydroxyl terminus of a DNA strand. Cordycepin has been found to be significantly more cytotoxic to leukemic cells that are positive for TdT (TdT+). nih.gov The mechanism of this selective cytotoxicity involves the direct interaction of Cordycepin 5'-triphosphate with the TdT enzyme.
Studies have demonstrated that TdT can incorporate Cordycepin 5'-triphosphate onto the 3'-ends of DNA fragments. nih.gov Because the incorporated cordycepin monophosphate molecule lacks a 3'-OH group, the enzyme cannot add any further nucleotides. nih.gov This results in the termination of DNA chain extension, providing a clear mechanism for its inhibitory action. nih.gov Research has shown that while high levels of intracellular 3'-dATP can be formed in various cell types, TdT positivity is a key factor for the potent antileukemic effect of cordycepin, highlighting the importance of this specific enzyme interaction. nih.gov
Alterations in Ribosomal RNA Synthesis
Ribosomal RNA (rRNA) is the most abundant RNA species in the cell and a critical component of ribosomes. The synthesis of rRNA is a key determinant of a cell's capacity for protein synthesis and growth. Cordycepin 5'-triphosphate has been shown to inhibit the synthesis of rRNA. nih.gov The primary mechanism is through the inhibition of RNA polymerase I (Pol I), the enzyme responsible for transcribing the genes for most rRNAs (18S, 5.8S, and 28S).
Modulation of Intracellular Signal Transduction Pathways
Beyond its direct effects on nucleic acid synthesis, Cordycepin 5'-triphosphate significantly modulates key intracellular signaling pathways that govern cell growth, proliferation, metabolism, and survival.
Regulation of PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation, and its dysregulation is common in cancer. unl.edu Cordycepin has been shown to be a potent inhibitor of this signaling cascade. apexbt.comsigmaaldrich.com
The inhibitory action of cordycepin affects both major complexes of mTOR, mTORC1 and mTORC2. mdpi.com This leads to a reduction in the phosphorylation of key downstream targets. For instance, cordycepin treatment leads to the dephosphorylation of 4E-binding protein 1 (4E-BP1), which in its hypophosphorylated state, binds to and inhibits the translation initiation factor eIF4E, thereby suppressing cap-dependent protein synthesis. nih.gov Furthermore, cordycepin inhibits the mTORC2-mediated phosphorylation of AKT at the Serine 473 site, which is crucial for its full activation. sigmaaldrich.commdpi.com This dual inhibition of mTORC1 and mTORC2 effectively shuts down this critical pro-growth pathway, contributing to the anti-proliferative effects of the compound. mdpi.com Combining cordycepin with a PI3K inhibitor has been shown to enhance cordycepin-induced apoptosis in cancer cells, underscoring the importance of this pathway in its mechanism of action. scbt.com
Activation of AMP-activated Protein Kinase (AMPK) Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, switches off anabolic (growth) pathways and switches on catabolic pathways to generate ATP. Cordycepin is a well-established activator of the AMPK signaling pathway. nih.govmdpi.comnih.gov
The mechanism of activation is indirect; cordycepin acts as a pro-drug. researchgate.net Upon entering the cell, it is phosphorylated by adenosine kinase to form cordycepin monophosphate (CoMP). researchgate.netwikipedia.org This molecule is structurally similar to adenosine monophosphate (AMP) and acts as an AMP analog. researchgate.net CoMP mimics all three canonical effects of AMP on the AMPK complex: it promotes phosphorylation of the catalytic alpha subunit at Threonine 172 by upstream kinases like LKB1, inhibits dephosphorylation of this site by protein phosphatases, and causes allosteric activation of the already phosphorylated enzyme. researchgate.netnih.govwikipedia.org
The activation of AMPK by cordycepin appears to be an upstream event that leads to the inhibition of the mTOR pathway, as AMPK is a known negative regulator of mTORC1. mdpi.com This activation of a key metabolic checkpoint contributes significantly to the pleiotropic effects of cordycepin on cellular metabolism and growth.
| Pathway | Key Molecular Event | Overall Effect | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | Inhibition of mTORC1 and mTORC2; Reduced phosphorylation of AKT (Ser473) and 4E-BP1 | Inhibition of cell growth, proliferation, and protein synthesis | apexbt.comsigmaaldrich.commdpi.com |
| AMPK | Intracellular conversion to cordycepin monophosphate (CoMP), which acts as an AMP mimic | Activation of cellular energy sensor, inhibition of anabolic processes | nih.govresearchgate.netwikipedia.org |
Influence on MAPK Signaling Pathways (e.g., ERK)
Cordycepin 5'-triphosphate, through the actions of its parent compound cordycepin, exerts a notable inhibitory influence on the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. The MAPK/ERK pathway is a critical signaling route for transmitting signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. nih.gov
Research findings indicate that cordycepin can diminish the MEK-ERK signaling pathway. nih.gov Studies have demonstrated that cordycepin treatment leads to a decrease in the phosphorylation of ERK (p-ERK), which is the activated form of the protein. nih.gov For instance, in FGF9-treated mouse Leydig tumor cells, cordycepin was found to decrease the expression of p-ERK. nih.gov This inhibition of ERK signaling is a proposed mechanism for the anti-cancer effects of cordycepin, as the ERK1/2 pathway is frequently dysregulated in human cancers. nih.gov The suppression of this pathway by cordycepin can contribute to inducing apoptosis in cancer cells. nih.gov A systematic review of 76 papers on signal transduction confirmed that cordycepin consistently reduces ERK signaling. nih.gov
Interactions with Adenosine Receptors and Downstream Signaling
Cordycepin's structural similarity to adenosine allows it to interact with all four subtypes of adenosine receptors (ARs): A1, A2A, A2B, and A3. nih.govfortunepublish.com These G protein-coupled receptors (GPCRs) are integral to regulating a wide array of physiological processes. nih.govfortunepublish.com The interaction of cordycepin with these receptors can trigger or inhibit various downstream signaling cascades, often in a cell-type-specific manner. nih.gov
Molecular docking studies have predicted that cordycepin can form hydrogen bonds with amino acid residues in the binding sites of all four receptor subtypes. nih.govresearchgate.net
| Receptor Subtype | PDB ID / Model | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| A1 AdoR | 5N2S | -2.31 | Data not specified in source |
| A2A AdoR | 5NLX | -2.25 | Data not specified in source |
| A2B AdoR | 8HDO | -2.14 | Data not specified in source |
| A3 AdoR | AF-P0DMS8-F1 | -1.58 | Data not specified in source |
| (This table is generated based on data from molecular docking predictions.) nih.govresearchgate.net |
The downstream effects depend on the G protein to which the receptor is coupled:
A2A and A2B Receptors : These receptors typically couple to the stimulatory G protein (Gs), which activates the adenylyl cyclase-cAMP/PKA signaling pathway. nih.gov When cordycepin binds to A2A or A2B receptors, it can lead to an increase in intracellular cyclic AMP (cAMP) levels and enhanced Protein Kinase A (PKA) activity. nih.gov
A1 and A3 Receptors : These receptors are often coupled to the inhibitory G protein (Gi), which suppresses adenylyl cyclase activity, leading to decreased cAMP levels. nih.gov However, the interaction is more complex, as some studies show that cordycepin's effects mediated through A3 receptors are pro-apoptotic, a process that can be independent of cAMP reduction. nih.gov These receptors can also couple to other G proteins, such as Gq, which activates the Phospholipase C (PLC) pathway. nih.gov
Potential Modulation of Adenylate Cyclase Activity and Cyclic AMP (cAMP) Pathways
The modulation of the adenylate cyclase (AC) and cAMP pathway by Cordycepin 5'-triphosphate is a critical aspect of its mechanism of action. Adenylate cyclase is the enzyme responsible for converting ATP into cAMP, a vital second messenger. nih.govyoutube.com
This direct inhibition of adenylate cyclase by COR-TP presents a contrast to the receptor-mediated effects where cordycepin, by activating A2A and A2B receptors, can increase cAMP levels. nih.gov This suggests a dual and potentially context-dependent role in modulating cAMP signaling.
Perturbation of Purine (B94841) Nucleotide Biosynthesis De Novo
In addition to its effects on signaling cascades, Cordycepin 5'-triphosphate is implicated in the disruption of fundamental metabolic processes, specifically the de novo biosynthesis of purine nucleotides. This pathway is responsible for synthesizing new purine bases, which are essential for DNA and RNA synthesis, cellular energy, and signaling.
Consequences on Cellular Nucleotide Pools
The inhibition of de novo purine synthesis has significant consequences for the cell's nucleotide pools. By blocking the production of new purines, cordycepin can deplete the cellular reserves of essential building blocks like ATP and GTP. This depletion can have widespread effects on cellular energetics, signaling, and the synthesis of macromolecules.
Furthermore, the primary active metabolite, Cordycepin 5'-triphosphate, directly impacts nucleotide pools by being mistakenly incorporated into newly synthesized RNA strands by RNA polymerase. acs.org Because COR-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation leads to the premature termination of RNA chain elongation. acs.org This not only disrupts the production of functional mRNA but also effectively sequesters the triphosphate in an unusable form, further depleting the available pool of nucleotides for transcription and other cellular processes. nih.gov
Cellular and Subcellular Effects Mediated by Cordycepin 5′ Triphosphate
Regulation of Cell Proliferation and Cell Cycle Progression
Cordycepin (B1669437) 5′-triphosphate plays a significant role in halting the uncontrolled proliferation characteristic of cancer cells by inducing cell cycle arrest. This process prevents cells from proceeding through the phases of division, thereby inhibiting tumor growth. nih.govresearchgate.net The mechanism often involves the modulation of key regulatory proteins that govern the cell cycle checkpoints.
Research has demonstrated that cordycepin treatment can cause cell cycle arrest at various phases, including G1, S, and G2/M, depending on the cell type. nih.govmdpi.com In human bladder cancer cells, cordycepin induces G2/M arrest by activating the c-Jun N-terminal kinase (JNK) pathway, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21. mdpi.com Similarly, in human leukemia cells, cordycepin has been shown to cause S-phase arrest by inhibiting the expression of Cyclin A2, Cyclin E, and CDK2, and by inducing DNA damage that activates the Chk2-Cdc25A pathway. nih.gov In some cancer cells, such as neuroblastoma and melanoma, a G1-phase arrest has been observed. mdpi.com The upregulation of tumor suppressor proteins like p53 is another critical event, as p53 can transcriptionally activate inhibitors of cell cycle progression. mdpi.com
| Cell Line | Cancer Type | Observed Cell Cycle Arrest | Key Molecular Events | Reference |
|---|---|---|---|---|
| Human Bladder Cancer Cells (T-24, 5637) | Bladder Cancer | G2/M Phase | Activation of JNK, up-regulation of p21WAF1. mdpi.comnih.gov | nih.gov, mdpi.com |
| Leukemia Cells (NB-4, U937) | Leukemia | S Phase | Inhibition of Cyclin A2, Cyclin E, CDK2; degradation of Cdc25A. nih.gov | nih.gov |
| Neuroblastoma & Melanoma Cells | Neuroblastoma, Melanoma | G1 Phase | Not specified in detail in the provided search results. | mdpi.com |
| Human Lung Cancer Cells (H1975) | Lung Cancer | G0/G1 Phase | Inhibition of EGFR, Akt, and ERK1/2 phosphorylation. researchgate.net | researchgate.net |
Induction of Programmed Cell Death Mechanisms
Cordycepin 5'-triphosphate is a potent inducer of programmed cell death, a critical mechanism for eliminating malignant cells. It primarily triggers apoptosis and modulates autophagy, often through interconnected signaling pathways.
Apoptosis, or programmed cell death, is a key anti-cancer mechanism of cordycepin. Its triphosphate form mediates this effect by activating multiple apoptotic signaling cascades. nih.govresearchgate.net Studies have shown that cordycepin can initiate both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways of apoptosis. nih.govresearchgate.net
In the extrinsic pathway, cordycepin can increase the expression of death receptors like DR3 and Fas ligand on the cell surface. nih.gov This leads to the recruitment and activation of initiator caspases, such as caspase-8. nih.govresearchgate.net The intrinsic pathway is often triggered by intracellular stress and involves the mitochondria. Cordycepin treatment has been shown to disrupt mitochondrial function, alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and promote the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release facilitates the activation of caspase-9, which, along with caspase-8, activates the executioner caspase, caspase-3. nih.govnih.govnih.gov Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov
| Cell Line | Cancer Type | Key Apoptotic Events | Reference |
|---|---|---|---|
| Human Leukemia Cells | Leukemia | ROS generation, mitochondrial dysfunction, caspase activation, PARP cleavage. nih.gov | nih.gov |
| Human Neuroblastoma Cells (SK-N-SH, BE(2)-M17) | Neuroblastoma | Cleavage of caspase-3 and PARP1. nih.govresearchgate.net | nih.gov, researchgate.net |
| Breast Cancer Cells (MDA-MB-231) | Breast Cancer | Activation of Bax/cytochrome c/caspase-9/caspase-3/PARP pathway. nih.gov | nih.gov |
| Colon Cancer Cells (HT-29) | Colon Cancer | Activation of DR3/caspase-8/caspase-1 pathway. nih.gov | nih.gov |
| Thyroid Cancer Cells (CGTH W-2) | Thyroid Cancer | Activation of A1R/A3R/intracellular calcium/calpain/caspase-7/PARP pathway. nih.gov | nih.gov |
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. Cordycepin, through its triphosphate metabolite, has been shown to modulate autophagy in various cancer cell lines. nih.govspandidos-publications.com The induction of autophagy is often marked by the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) and the formation of punctate patterns of LC3 in the cytoplasm. nih.govresearchgate.net
In many contexts, cordycepin-induced autophagy acts as a pro-death signal. For instance, in non-small cell lung cancer (NSCLC) cells, cordycepin triggers autophagy by suppressing the mTOR signaling pathway. nih.govresearchgate.net This autophagic response promotes the degradation of the anti-apoptotic protein c-FLIP, thereby sensitizing the cells to extrinsic apoptosis. nih.gov However, in other scenarios, such as in neuroblastoma cells, autophagy may initially serve as a cytoprotective survival mechanism to counteract the stress induced by cordycepin. nih.govspandidos-publications.com The interplay between apoptosis and autophagy is complex, with evidence suggesting they can be inversely correlated or work in concert to determine the cell's fate. spandidos-publications.com
Influence on Cell Migration and Invasion Processes
The metastatic spread of cancer cells to distant organs is a primary cause of mortality. Cordycepin 5′-triphosphate can effectively suppress the key processes of metastasis, namely cell migration and invasion. bmbreports.orgnih.govnih.gov
Studies in human liver and colorectal cancer cells have demonstrated that cordycepin significantly inhibits their migratory and invasive capabilities. bmbreports.orgnih.govnih.gov One of the underlying mechanisms is the downregulation of C-X-C chemokine receptor type 4 (CXCR4), a receptor whose high expression is linked to enhanced cancer cell motility. nih.govnih.gov Cordycepin achieves this by inhibiting the nuclear translocation of p65, a key component of the NF-κB signaling pathway, which transcriptionally regulates CXCR4. nih.gov In colorectal cancer cells, cordycepin's inhibitory effect on migration and invasion is also linked to the suppression of prostaglandin (B15479496) E2 receptor EP4 expression via the AMPK-CREB signaling pathway. bmbreports.org Furthermore, cordycepin has been shown to reduce the expression and activity of focal adhesion kinase (FAK), a critical protein in cell adhesion and motility, in endothelial cells, which is also crucial for tumor angiogenesis and growth. mdpi.com
| Cell Line | Cancer Type | Effect | Molecular Mechanism | Reference |
|---|---|---|---|---|
| Liver Cancer Cells (HepG2, Huh7) | Liver Cancer | Inhibited migration and invasion. | Downregulation of CXCR4 via inhibition of the NF-κB pathway (p65 nuclear translocation). nih.govnih.gov | nih.gov, nih.gov |
| Colorectal Carcinoma Cells (HCT-116) | Colorectal Cancer | Inhibited LPS-induced migration and invasion. | Downregulation of EP4 via the AMPK-CREB signaling pathway. bmbreports.org | bmbreports.org |
| Endothelial Cells (HUVECs, HCAECs, HPAECs) | N/A (Endothelial) | Inhibited cell migration and angiogenesis. | Reduced FAK expression and increased nuclear p53/p21. mdpi.com | mdpi.com |
Impact on Gene Expression and Transcriptional Profiles
One of the most fundamental mechanisms of action for Cordycepin 5′-triphosphate is its direct interference with the synthesis of RNA, leading to widespread changes in gene expression. nih.govsgul.ac.uk
As a structural analogue of ATP, Cordycepin 5′-triphosphate (3'-dATP) can be erroneously recognized and utilized by RNA polymerases during the process of transcription. nih.govnih.govasm.org The critical distinction is the absence of a hydroxyl group at the 3′ position of its ribose sugar moiety. acs.orgnih.gov When Co-TP is incorporated into a growing messenger RNA (mRNA) chain, this missing 3'-hydroxyl group prevents the formation of the next phosphodiester bond, causing the premature termination of RNA chain elongation. nih.govsgul.ac.uknih.gov
This action particularly affects polyadenylation, the process of adding a poly(A) tail to the 3' end of newly transcribed mRNA. nih.govsgul.ac.uk Inhibition of polyadenylation by Co-TP results in mRNAs with shortened or absent poly(A) tails. sgul.ac.ukresearchgate.net Since the poly(A) tail is crucial for mRNA stability, export from the nucleus, and efficient translation, its disruption leads to decreased levels of functional mRNA for a wide array of genes. nih.govsgul.ac.uk Microarray analyses have confirmed that cordycepin treatment leads to global changes in mRNA levels, with a predominant downregulation of genes involved in critical cellular processes such as transcriptional regulation, cell proliferation, cell cycle, and cell migration. nottingham.ac.uk This effect is not uniform across all genes; some mRNAs, particularly those that are less stable and require constant polyadenylation, are more sensitive to the effects of cordycepin than others. nih.govnih.gov
Modulation of 3′ End Formation Heterogeneity
Cordycepin 5'-triphosphate significantly impacts the process of 3' end formation of messenger RNA (mRNA), leading to heterogeneity in transcript lengths. This occurs primarily through its interference with polyadenylation, the process of adding a poly(A) tail to an mRNA molecule. nih.govnih.gov Because it lacks a 3'-hydroxyl group, the incorporation of cordycepin monophosphate into a growing RNA chain results in termination. nih.govsigmaaldrich.com
Research in yeast has shown that cordycepin treatment modulates the 3' end heterogeneity of certain mRNAs and induces the production of extended transcripts. nih.gov This suggests that a primary mechanism of cordycepin's action is reducing the efficiency of 3' end formation, a function that is independent of its ability to terminate RNA chain elongation. nih.gov The effects of cordycepin on gene expression in yeast can be neutralized by mutations in the poly(A) polymerase (PAP), highlighting the epistatic relationship between PAP function and cordycepin activity. nih.gov
In vitro studies have demonstrated that cordycepin 5'-triphosphate can selectively inhibit the initial, rapid polyadenylation of pre-mRNA that occurs in the nucleus. nih.gov Specifically, the chromatin-associated form of poly(A) polymerase appears to be more sensitive to inhibition by CoTP than the 'free' form. nih.gov This leads to a reduction in the length of poly(A) tails on newly synthesized RNA, an effect observed in the nucleus of treated cells. researchgate.net This specific inhibition of nuclear polyadenylation of new transcripts confirms that cordycepin's action is coupled with active transcription. nih.govresearchgate.net
| Finding | Model System | Key Loci/Transcripts Affected | Reference |
| Modulated 3' end heterogeneity and induced extended transcripts. | Yeast (Saccharomyces cerevisiae) | ACT1, ASC1, CYH2, NEL025c | nih.gov |
| Selectively inhibited chromatin-associated poly(A) synthesis. | In vitro (HeLa cell nuclei) | Pre-mRNA | nih.gov |
| Reduced poly(A) tail length on newly synthesized nuclear RNA. | Human airway smooth muscle cells | Inflammatory mRNAs | nih.govresearchgate.net |
| Inhibited c-myc mRNA expression, resulting in mostly oligoadenylated messenger. | HeLa 1C5 cells | c-myc mRNA | researchgate.net |
Effects on Mitochondrial Function and Dynamics
Cordycepin 5'-triphosphate exerts significant and often context-dependent effects on mitochondria, influencing their bioenergetics, redox status, and morphology. These effects are central to its various reported biological activities.
The influence of cordycepin on mitochondrial bioenergetics, specifically mitochondrial membrane potential (MMP) and adenosine (B11128) 5'-triphosphate (ATP) content, appears to be highly dependent on the cellular context and experimental model.
In a neuroprotective capacity, such as in rotenone-induced models of Parkinson's disease, cordycepin has been shown to effectively increase both ATP content and the mitochondrial membrane potential. nih.gov This suggests a role in preserving or restoring mitochondrial function under certain stress conditions. Similarly, in a model of renal interstitial fibrosis, cordycepin treatment helped maintain the mitochondrial membrane potential. researchgate.net
Conversely, in several cancer cell lines, cordycepin has been reported to induce mitochondrial dysfunction. nih.govnih.gov In human ovarian carcinoma cells, cordycepin treatment led to a down-regulation of mitochondrial function and a limitation of energy production. nih.gov This effect is often linked to the induction of apoptosis, a process that involves the disruption of mitochondrial integrity. nih.gov It has been speculated that cordycepin may increase the cellular AMP/ATP ratio, which would lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov
| Effect | Cellular Context | Model System | Reference |
| Increased ATP content and MMP | Neuroprotection | Rotenone-induced Parkinson's disease models | nih.gov |
| Maintained MMP | Renal protection | Renal interstitial fibrosis model (NRK-52E cells) | researchgate.net |
| Decreased energy production | Cancer (antimetastatic) | Human ovarian carcinoma cells | nih.gov |
| Induced mitochondrial dysfunction | Cancer (apoptosis) | Human leukemia and breast cancer cells | nih.govnih.gov |
The effect of cordycepin on the production of mitochondrial reactive oxygen species (ROS) is also dichotomous, varying significantly with the biological context.
In multiple cancer cell models, including human leukemia, prostate, and breast cancer, cordycepin-induced apoptosis is directly associated with an increase in the generation of ROS. researchgate.netnih.govnih.gov This ROS-mediated mitochondrial death pathway is a key mechanism for its anti-cancer effects, where ROS generation triggers downstream caspase activation and programmed cell death. nih.govnih.gov
In contrast, in non-cancer models, cordycepin has demonstrated antioxidant properties. In a Parkinson's disease model, cordycepin treatment reduced mitochondrial ROS levels. nih.gov Likewise, in a model of renal fibrosis, cordycepin inhibited excessive ROS production. researchgate.net This suggests that in certain cell types or under specific stressors, cordycepin can bolster cellular defenses against oxidative damage.
| Effect on ROS | Cellular Context | Model System | Reference |
| Increased ROS generation | Cancer (apoptosis) | Human leukemia, breast, and prostate cancer cells | researchgate.netnih.govnih.gov |
| Reduced ROS levels | Neuroprotection | Rotenone-induced Parkinson's disease models | nih.gov |
| Inhibited excessive ROS production | Renal protection | Renal interstitial fibrosis model (NRK-52E cells) | researchgate.net |
Mitochondrial dynamics, the balance between the fission (division) and fusion of mitochondria, is crucial for cellular health, and this process is a target of cordycepin. nih.govmdpi.com The machinery of fission and fusion involves a set of key proteins, including Dynamin-related protein 1 (Drp1) for fission, and Mitofusins (Mfn1/Mfn2) and Optic atrophy 1 (OPA1) for fusion. researchgate.netresearchgate.net
Research has shown that cordycepin can modulate this balance, though the direction of this modulation appears to differ between restorative and anti-cancer contexts. In models of Parkinson's disease and renal fibrosis, cordycepin reversed aberrant mitochondrial fragmentation by inhibiting the activity of Drp1. nih.govresearchgate.net This action helps maintain a normal, more fused mitochondrial morphology, which is associated with cellular health. nih.gov
However, in human ovarian carcinoma cells, cordycepin was found to have the opposite effect, inducing mitochondrial fission and inhibiting mitochondrial fusion at concentrations that suppress cancer cell metastasis. nih.gov This promotion of a fragmented mitochondrial state is consistent with the induction of mitochondrial dysfunction observed in cancer models. nih.gov
| Effect on Dynamics | Key Protein Target | Model System | Reference |
| Inhibited Drp1-mediated fission | Drp1 | Rotenone-induced Parkinson's disease models | nih.gov |
| Inhibited aberrant fission | Drp1 | Renal interstitial fibrosis model (NRK-52E cells) | researchgate.net |
| Induced fission and inhibited fusion | Not specified | Human ovarian carcinoma cells | nih.gov |
Preclinical Research Models and Methodologies for Studying Cordycepin 5′ Triphosphate
In vitro Cell Culture Models
In vitro models provide a controlled environment to dissect the molecular pathways affected by Cordycepin (B1669437) 5′-triphosphate at the cellular level.
Studies in Mammalian Cell Lines (e.g., Cancer Cells, Immune Cells, Neuronal Cells)
Mammalian cell lines are extensively used to explore the effects of cordycepin on cellular processes like proliferation, inflammation, and neuronal function. Upon cellular uptake, cordycepin is converted to Cordycepin 5′-triphosphate, which then exerts its biological effects.
Cancer Cells: A primary focus of research has been on various cancer cell lines, where cordycepin demonstrates significant anti-proliferative and pro-apoptotic effects. For instance, in human lung cancer cell lines such as H1975, cordycepin treatment leads to cell cycle arrest at the G0/G1 phase. mdpi.com This is achieved by inhibiting the phosphorylation of key signaling molecules like the epidermal growth factor receptor (EGFR) and its downstream targets, Akt and ERK1/2. mdpi.com In glioblastoma cell lines U87MG and LN229, cordycepin has been shown to impede cell migration and invasion. nih.gov Studies on human gestational choriocarcinoma JAR cells revealed that cordycepin inhibits cell proliferation and disrupts the cytoskeleton by inducing centrosome amplification. nih.gov
Immune Cells: The anti-inflammatory properties of cordycepin are often studied in immune cells like macrophages. In RAW 264.7 macrophage cell lines, cordycepin has been shown to repress lipopolysaccharide (LPS)-induced inflammation by inhibiting the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). researchgate.net
Neuronal Cells: In the context of neuroprotection, neuronal cell lines are critical. For example, in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, cordycepin has been shown to mitigate the cytotoxic effects produced by activated microglia. google.comresearchgate.net Studies using rotenone-induced stress in neuronal PC12 cells found that cordycepin administration inhibited the expression of NLRP3 inflammasome components and the release of pro-inflammatory cytokines. sigmaaldrich.com
Table 1: Summary of Findings in Mammalian Cell Lines
| Cell Line Type | Example Cell Line(s) | Key Findings Related to Cordycepin Administration | Reference(s) |
|---|---|---|---|
| Cancer Cells | H1975 (Lung Cancer) | Induces G0/G1 cell cycle arrest; Inhibits EGFR, Akt, and ERK1/2 phosphorylation. | mdpi.com |
| U87MG, LN229 (Glioblastoma) | Inhibits cell migration and invasion. | nih.gov | |
| JAR (Choriocarcinoma) | Inhibits proliferation; Induces centrosome amplification and cytoskeletal disruption. | nih.gov | |
| Immune Cells | RAW 264.7 (Macrophage) | Suppresses LPS-induced inflammation; Reduces TNF-α and PGE2 production. | researchgate.net |
| Neuronal Cells | PC12 (Neuronal) | Mitigates microglia-induced cytotoxicity; Inhibits NLRP3 inflammasome and pro-inflammatory cytokine release. | google.comresearchgate.netsigmaaldrich.com |
Research in Non-Mammalian Eukaryotic Models (e.g., Saccharomyces cerevisiae)
The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for genetic and molecular studies. It has been utilized both to understand the fundamental effects of cordycepin on eukaryotic cells and as a host for its heterologous biosynthesis.
Research has shown that cordycepin's toxic effects in yeast are mediated by its intracellular conversion to Cordycepin 5'-triphosphate, which inhibits RNA synthesis. semanticscholar.org This leads to a disruption of cellular processes and limits cell growth. semanticscholar.org Furthermore, S. cerevisiae has been engineered to produce cordycepin. By introducing key genes from the cordycepin biosynthesis pathway of Cordyceps militaris, such as cns1 and cns2, researchers have successfully created yeast cell factories for cordycepin production. nih.govscientificlabs.ienih.gov These models are invaluable for studying the biosynthetic pathway and for optimizing production yields through metabolic engineering. For example, fed-batch fermentation of engineered S. cerevisiae has achieved cordycepin titers of 137.27 mg/L. nih.govnih.gov
Investigations in Prokaryotic Models (e.g., Bacillus subtilis)
The bacterium Bacillus subtilis has been used as a model prokaryotic organism to investigate the antibacterial mechanism of cordycepin. Studies have demonstrated that cordycepin effectively inhibits the growth of B. subtilis, with a minimum inhibitory concentration (MIC) of 1.25 mg/ml. sigmaaldrich.comdntb.gov.ua
The proposed mechanism of action in B. subtilis is twofold. Firstly, cordycepin disrupts the integrity of the bacterial cell membrane, leading to a loss of the membrane's barrier function and leakage of cytoplasmic contents. dntb.gov.ua Secondly, it is believed that after entering the cell, cordycepin is converted to its triphosphate form, which can then interfere with nucleic acid synthesis by being incorporated into growing DNA or RNA chains, ultimately causing cell death. researchgate.netdntb.gov.ua This dual mechanism, targeting both the cell membrane and intracellular functions, underlies its efficacy against this prokaryotic model. dntb.gov.ua
In vivo Animal Models for Mechanistic Elucidation
In vivo animal models are essential for understanding the systemic effects of a compound and its potential therapeutic applications in a complex biological environment.
Models of Inflammatory Responses
Various animal models have been employed to study the anti-inflammatory effects of cordycepin. A systematic review of numerous studies indicates that cordycepin consistently represses inflammation across different models. dntb.gov.ua For instance, in mouse models of osteoarthritis, cordycepin has been shown to have both anti-inflammatory and analgesic effects, reducing synovial inflammation. dntb.gov.ua In models of lung injury of inflammatory origin and lung fibrosis, cordycepin demonstrated protective effects. dntb.gov.ua The underlying mechanism is often attributed to the inhibition of inflammatory signaling pathways. dntb.gov.ua In LPS-treated mouse models, cordycepin has been observed to regulate the secretion of Th1 and Th2 cytokines.
Models of Neurodegenerative Conditions (e.g., Parkinson's Disease Models)
Animal models of Parkinson's disease (PD) have been crucial in evaluating the neuroprotective potential of cordycepin. These models are typically induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or rotenone, which cause the loss of dopaminergic neurons characteristic of PD. google.comsigmaaldrich.com
In MPTP-induced mouse and rat models of PD, cordycepin treatment has been found to alleviate motor disorders and reduce the loss of dopaminergic neurons in the substantia nigra. google.comresearchgate.net The protective mechanism involves the suppression of neuroinflammation. Specifically, cordycepin inhibits the activation of microglia and the expression of pro-inflammatory factors by downregulating signaling pathways such as the TLR/NF-κB pathway and the PI3K/AKT/mTOR pathway. google.comresearchgate.net In rotenone-induced PD models, cordycepin was shown to ameliorate motor dysfunction and dopaminergic neuron loss by inhibiting aberrant mitochondrial fragmentation and suppressing the activation of the NLRP3 inflammasome. sigmaaldrich.com
Table 2: Summary of Findings in In Vivo Animal Models
| Model Type | Specific Model | Key Findings Related to Cordycepin Administration | Reference(s) |
|---|---|---|---|
| Inflammatory Responses | Osteoarthritis Animal Models | Reduces synovial inflammation and provides analgesic effects. | dntb.gov.ua |
| LPS-induced Inflammation | Regulates Th1/Th2 cytokine secretion. | ||
| Neurodegenerative Conditions | MPTP-induced Parkinson's Disease | Alleviates motor deficits, protects dopaminergic neurons, and inhibits neuroinflammatory signaling (TLR/NF-κB, PI3K/AKT/mTOR). | google.comresearchgate.net |
| Rotenone-induced Parkinson's Disease | Ameliorates motor dysfunction, prevents dopaminergic neuron loss, and inhibits mitochondrial fragmentation and NLRP3 inflammasome activation. | sigmaaldrich.com |
Models of Metabolic Dysregulation
The intracellular active form of cordycepin, cordycepin 5'-triphosphate, has been investigated for its potential to modulate metabolic disorders using various preclinical models. These models, spanning from in vitro cell cultures to in vivo animal systems, are crucial for elucidating the compound's effect on metabolic pathways.
In vitro studies frequently utilize the 3T3-L1 preadipocyte cell line to model the processes of adipogenesis (fat cell formation) and lipolysis (the breakdown of fats). Research has shown that cordycepin inhibits the differentiation of these preadipocytes into mature adipocytes and promotes the breakdown of fat in mature fat cells. nih.gov This is achieved, in part, by increasing the phosphorylation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in lipolysis. nih.gov
For in vivo investigations, mouse models that spontaneously develop metabolic syndromes are particularly valuable. The Tsumura Suzuki Obese Diabetes (TSOD) mouse is a well-established model for type 2 diabetes and obesity that presents with insulin (B600854) resistance. nih.gov Studies using this model have demonstrated that cordycepin can lower blood LDL/VLDL cholesterol levels. nih.gov The Tsumura Suzuki Non-Obese (TSNO) mouse is used as a corresponding control with normal glucose metabolism. nih.gov In these animal models, cordycepin has been observed to reduce the expression of several markers associated with adipocytes. nih.gov These findings suggest that cordycepin, through its active triphosphate form, may help ameliorate obesity and related conditions like type 2 diabetes by inhibiting oxidative stress and cellular senescence in adipose tissues. nih.gov
Table 1: Preclinical Models for Studying Metabolic Dysregulation by Cordycepin 5'-triphosphate
| Model Type | Specific Model | Key Research Focus | Notable Findings | Citation |
|---|---|---|---|---|
| In Vitro | 3T3-L1 Preadipocytes | Adipogenesis & Lipolysis | Inhibition of preadipocyte differentiation; Promotion of lipolysis via HSL phosphorylation. | nih.gov |
| In Vivo | TSOD (Tsumura Suzuki Obese Diabetes) Mouse | Obesity & Type 2 Diabetes | Reduction of blood LDL/VLDL levels; Decreased expression of adipocyte markers. | nih.gov |
| In Vivo | TSNO (Tsumura Suzuki Non-Obese) Mouse | Normal Glucose Metabolism (Control) | Reduction in the expression of several adipocyte markers. | nih.gov |
Models for Antipathogenic Activity (e.g., Antiviral, Antiparasitic, Antifungal, Insecticidal)
The broad-spectrum antipathogenic potential of cordycepin 5'-triphosphate is explored through diverse preclinical models targeting viruses, parasites, and bacteria. The primary mechanism often involves the structural similarity of cordycepin 5'-triphosphate to adenosine (B11128) triphosphate (ATP), which leads to its incorporation into nascent nucleic acid chains and subsequent termination of their synthesis. nih.govacs.org
Antiviral Models: The antiviral activity of cordycepin has been studied against several viruses. A prominent hypothesis for its action against RNA viruses, such as SARS-CoV-2, is that the intracellularly formed cordycepin 5'-triphosphate acts as a chain terminator for viral RNA-dependent RNA polymerase (RdRp). acs.org This incorporation into the viral RNA strand prevents further elongation, thereby inhibiting viral replication. acs.org Cell culture models, such as Vero E6 cells, are commonly used to assess these antiviral effects. acs.org Research has also been conducted on the anti-gammaherpesvirus effects of cordycepin, specifically against the Epstein-Barr virus (EBV). researchgate.net In these studies, models using latently infected gastric carcinoma cells (SNU719) and lymphoblastoid cell lines (LCL-EBV-GFP) showed that cordycepin could reduce viral genome copy numbers and inhibit the transfer of the virus to uninfected cells. researchgate.net
Antiparasitic and Antibacterial Models: The compound's activity against parasites has been demonstrated in mouse models of African trypanosomiasis. e-ompa.org Furthermore, its antibacterial properties have been evaluated against various pathogenic strains. Studies have documented the inhibitory effects of cordycepin and its derivatives against bacteria such as Escherichia coli, Staphylococcus aureus, and Streptococcus mutans. nih.gov
Table 2: Preclinical Models for Antipathogenic Activity of Cordycepin 5'-triphosphate
| Activity Type | Specific Model | Pathogen | Key Findings | Citation |
|---|---|---|---|---|
| Antiviral | Vero E6 Cell Culture | SARS-CoV-2 | Proposed inhibition of viral replication via RNA chain termination by Cor-TP. | acs.org |
| Antiviral | SNU719 & LCL-EBV-GFP Cells | Epstein-Barr Virus (EBV) | Reduced viral genome copy number; Inhibition of viral transfer. | researchgate.net |
| Antiparasitic | Mouse Model | Trypanosoma species | Treatment of African trypanosomiasis. | e-ompa.org |
| Antibacterial | In Vitro Culture | E. coli, S. aureus, S. mutans | Inhibition of bacterial growth. | nih.gov |
Studies on Anti-fibrotic Mechanisms in Animal Models
The anti-fibrotic activity of cordycepin, mediated by its triphosphate form, has been investigated primarily in animal models of organ fibrosis, with a significant focus on renal fibrosis. nih.govresearchgate.net Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ failure.
A key model used in this area of research is the unilateral ureteral obstruction (UUO) model in rats, which induces renal interstitial fibrosis. researchgate.net Studies using this model have shown that treatment with cordycepin can ameliorate the fibrotic process. The mechanism of this protective effect involves the modulation of critical signaling pathways known to drive fibrosis. Specifically, cordycepin has been found to inhibit the TGF-β1/Smad and NF-κB signaling pathways, which are central to the inflammatory and fibrotic response in the kidney. researchgate.net These findings highlight the potential of cordycepin 5'-triphosphate to counteract the molecular events that lead to the progression of chronic kidney disease.
Advanced Methodologies for Investigating Cordycepin 5′-triphosphate
To understand the complex molecular interactions of cordycepin 5'-triphosphate, researchers employ a range of advanced "omics" and profiling technologies. These methodologies provide a global view of the cellular response to the compound, enabling the identification of key pathways and molecular targets.
Quantitative Proteomics and Metabolomics Approaches
Proteomics: This approach involves the large-scale study of proteins. Quantitative proteomics has been used to analyze changes in the protein landscape of cancer cells following treatment with cordycepin. For instance, studies on human hepatocellular carcinoma cells (BEL-7402) have identified specific changes in protein expression, offering clues to the compound's anti-tumor mechanisms. e-ompa.org
Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Metabolomics has been instrumental in studying the biosynthesis of cordycepin in fungi like Cordyceps militaris and in understanding the metabolic perturbations caused by the compound in target cells. nih.gov Using techniques like Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry (UPLC-Q-TOF/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers have identified significant differences in metabolites among fungal strains with varying cordycepin yields. cnif.cnresearchgate.net These analyses revealed that key metabolic pathways, including purine (B94841) metabolism, the pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle, are closely linked to cordycepin production. nih.govcnif.cn Furthermore, genome-scale network-driven analyses have pinpointed specific "reporter metabolites," such as ATP, AMP, and aspartate, as being significantly affected and involved in cordycepin biosynthesis. nih.gov
Table 3: Proteomic and Metabolomic Methodologies
| Methodology | Technology | Application/Model | Key Findings | Citation |
|---|---|---|---|---|
| Proteomics | 2D-PAGE, Mass Spectrometry | Human Hepatocellular Carcinoma Cells (BEL-7402) | Detection of changes in protein expression profiles induced by cordycepin. | e-ompa.org |
| Metabolomics | UPLC-Q-TOF/MS | Cordyceps militaris strains | Identification of differential metabolites (e.g., adenosine, AMP) in purine and pentose phosphate pathways. | cnif.cn |
| Metabolomics | GC-MS | Cordyceps militaris fruit bodies | Association of cordycepin enrichment with glucose, glutamine, and glutamic acid pathways. | researchgate.net |
| Metabolomics | Genome-Scale Network Analysis | Cordyceps militaris | Identification of reporter metabolites (ATP, AMP, aspartate) related to cordycepin biosynthesis. | nih.gov |
Gene Expression Profiling (e.g., RNA-seq, qRT-PCR)
Gene expression profiling is a cornerstone for investigating the mechanism of action of cordycepin 5'-triphosphate, revealing how it alters cellular function at the transcriptional level.
RNA-sequencing (RNA-seq): This powerful high-throughput sequencing technique provides a comprehensive snapshot of the entire transcriptome (the set of all RNA transcripts). RNA-seq has been widely applied to:
Identify Biosynthesis Genes: In fungi like Cordyceps cicadae and Cordyceps militaris, RNA-seq has been used to identify novel genes and key enzymes involved in the cordycepin biosynthesis pathway. nih.govroyalsocietypublishing.orgnih.gov
Elucidate Anti-cancer Mechanisms: In cancer cell lines such as nasopharyngeal carcinoma (C666-1), RNA-seq revealed that cordycepin treatment significantly alters the expression of dozens of genes, pointing towards the inhibition of the MAPK/ERK and β-catenin signaling pathways. researchgate.net
Understand Cellular Protection: In a model of adriamycin-induced kidney cell injury (mpc5 cells), RNA-seq identified hundreds of differentially expressed genes, suggesting that cordycepin's protective effects are mediated by the regulation of pathways involved in inflammation, cell proliferation, and DNA repair. nih.govmdpi.com
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes in real-time. It is often employed to validate the findings from large-scale RNA-seq experiments or to conduct more targeted analyses. nih.gov For instance, qRT-PCR has been used to confirm the upregulation of cordycepin synthesis genes identified by RNA-seq and to verify that cordycepin blocks the PI3K/AKT/mTOR and MEK/ERK pathways in various cell lines. nih.govnih.govresearchgate.net
Table 4: Gene Expression Profiling and Key Gene Targets
| Methodology | Application/Model | Key Genes/Pathways Investigated | Citation |
|---|---|---|---|
| RNA-seq | Cordyceps cicadae | Purine metabolism genes (e.g., 5'-nucleotidase, adenosine deaminase) for biosynthesis. | nih.govroyalsocietypublishing.org |
| RNA-seq | Nasopharyngeal Carcinoma Cells (C666-1) | MAPK/ERK pathway, β-catenin pathway. | researchgate.net |
| qRT-PCR | Multiple Cancer Cell Lines | PI3K/AKT/mTOR pathway, MEK/ERK pathway. | nih.gov |
| qRT-PCR | Rat Kidney (UUO model) | TGF-β1, Smad, NF-κB signaling pathways. | researchgate.net |
Chemical-Genetic Profiling for Pathway Identification
Chemical-genetic profiling uses a small molecule (the "chemical," such as cordycepin) to perturb a biological system and then uses genetic tools to identify the pathways and genes that mediate the observed effects. While not always explicitly named, the principles of this approach are used to pinpoint the molecular targets of cordycepin 5'-triphosphate.
A key example is the use of large-scale screening panels, such as the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). By analyzing the pattern of sensitivity to cordycepin across these cell lines, which have extensive genetic and molecular characterizations, researchers can draw correlations. Bioinformatic analysis of these profiles has revealed that the sensitivity to cordycepin is significantly correlated with the activity of DNA topoisomerase inhibitors and that NF-κB is a critical transcription factor involved in the cellular response. researchgate.net This type of analysis also helps identify potential mechanisms of resistance. researchgate.net
In Vitro Biochemical Assays for Enzyme Activity and Binding
In vitro biochemical assays are fundamental in elucidating the molecular mechanisms by which Cordycepin 5'-triphosphate (3'-dATP) exerts its biological effects. These assays allow for the direct assessment of the compound's interaction with specific enzymes, providing quantitative data on binding affinity and the modulation of enzymatic activity. The primary mechanism of action for Cordycepin 5'-triphosphate stems from its structural similarity to adenosine triphosphate (ATP), enabling it to act as a competitive inhibitor and a chain-terminating analogue in nucleic acid synthesis. nih.govnih.govnih.gov
Research has extensively focused on its effects on polymerases, particularly those involved in RNA synthesis and post-transcriptional modification. Because it lacks a 3'-hydroxyl group, its incorporation into a growing nucleic acid chain by a polymerase prevents the addition of the next nucleotide, thereby terminating elongation. sigmaaldrich.com
Enzyme Inhibition Assays:
A significant body of research has utilized in vitro assays to study the inhibitory effects of Cordycepin 5'-triphosphate on various polymerases. These studies have been crucial in understanding its selective action under different conditions.
One of the most well-documented targets is poly(A) polymerase (polynucleotide adenylyltransferase), an enzyme responsible for adding the poly(A) tail to pre-mRNA, a critical step for mRNA stability and translation. mdpi.com In vitro studies using isolated rat hepatic nuclei have demonstrated that Cordycepin 5'-triphosphate selectively inhibits the chromatin-associated poly(A) polymerase at very low concentrations. nih.gov This is the enzyme form believed to be responsible for the initial polyadenylation of new mRNA transcripts. nih.gov In contrast, the "free" or partially purified nuclear poly(A) polymerase requires significantly higher concentrations of the inhibitor for a similar effect. nih.gov This differential sensitivity provides a biochemical explanation for the selective inhibition of initial mRNA polyadenylation observed in vivo. nih.gov
The inhibitory effect extends to DNA-dependent RNA polymerases as well. Studies have shown that higher concentrations of Cordycepin 5'-triphosphate are capable of inhibiting RNA synthesis. nih.govnih.gov Interestingly, chromatin-bound RNA polymerase I has been found to be more sensitive to inhibition by the compound than the bound RNA polymerase II. nih.gov Furthermore, assays using picornavirus-specific polymerase complexes isolated from infected HeLa cells showed that Cordycepin 5'-triphosphate inhibited viral RNA synthesis. nih.gov The inhibition was reversible with the addition of ATP, confirming a competitive mechanism at the ATP binding site, and analysis of the products confirmed the absence of full-length viral RNA, supporting chain termination as the mode of action. nih.gov
| Enzyme Target | Enzyme State/Function | Inhibitory Concentration (IC50) | Key Finding |
|---|---|---|---|
| Chromatin-Associated Poly(A) Polymerase | Adds adenylate residues to endogenous RNA (Initial polyadenylation) | ~2 µg/ml | Selectively inhibited at low concentrations. nih.gov |
| "Free" Nuclear Poly(A) Polymerase | Activity measured with exogenous primer | >160 µg/ml | Requires at least 80 times more inhibitor for 50% reduction in activity compared to the chromatin-bound form. nih.gov |
| DNA-Dependent RNA Polymerase | General RNA synthesis | Higher concentrations required | Inhibition of overall RNA synthesis requires higher levels of the analogue compared to initial polyadenylation. nih.gov |
Binding Assays and Broader Enzyme Interactions:
Beyond polymerases, the activity of Cordycepin 5'-triphosphate has been assessed against other enzymes, often using a combination of activity assays and computational binding models. While direct experimental binding data is sometimes limited, molecular dynamics simulations provide valuable insights into potential interactions. For instance, it has been hypothesized that Cordycepin 5'-triphosphate could bind to the active site of adenylate cyclase, acting as a pseudo-ATP and thereby reducing the synthesis of cyclic adenosine monophosphate (cAMP). researchgate.net
Molecular docking studies have also been employed to predict the binding affinity of cordycepin (the precursor to the triphosphate form) to various enzymes. One such study investigated its potential as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), where simulations showed stable binding at the enzyme's active site, suggesting strong inhibitory potential. researchgate.net Another study explored the interaction between cordycepin and the angiotensin-converting enzyme (ACE), identifying molecular interactions that could reduce the enzyme's capacity to process its substrate. researchgate.net While these studies often use cordycepin, they build the foundation for understanding the interactions of its active triphosphate form.
Analogs of the 2-5A oligonucleotide (ppp5'A2'p5'A2'p5'A) containing cordycepin have been synthesized and tested in vitro. These assays showed that the cordycepin-containing analogs could activate the 2-5A-dependent endonuclease, an enzyme involved in an antiviral pathway that degrades RNA, leading to an inhibition of protein synthesis. nih.gov
| Enzyme/Protein Target | Assay Type | Key Research Finding | Reference |
|---|---|---|---|
| Poly(A) Polymerase | Enzyme Inhibition Assay | Acts as a competitive inhibitor and chain terminator, preventing poly(A) tail elongation. nih.govsigmaaldrich.com | nih.gov, sigmaaldrich.com |
| Picornavirus RNA Polymerase | Enzyme Inhibition Assay ([3H]GMP incorporation) | Inhibits viral RNA synthesis via chain termination; inhibition is reversed by ATP. nih.gov | nih.gov |
| 2-5A-Dependent Endonuclease | Enzyme Activation Assay (protein synthesis inhibition) | Cordycepin-containing 2-5A analogs activate the endonuclease, leading to inhibition of protein synthesis. nih.gov | nih.gov |
| Adenylate Cyclase | Molecular Dynamics Simulation | Hypothesized to bind to the active site as a pseudo-ATP, potentially reducing cAMP production. researchgate.net | researchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Binding Hypothesis | Suggested to fit into the ATP binding site, possibly blocking phosphorylation. mdpi.com | mdpi.com |
| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Molecular Docking Simulation | Cordycepin shows strong binding potential to the enzyme's active site. researchgate.net | researchgate.net |
Biosynthetic Pathways and Biotechnological Production of Cordycepin for Triphosphate Precursors
Strategies for Enhanced Cordycepin (B1669437) Production via Microbial Fermentation
Advanced Genetic and Biotechnological Techniques
The production of cordycepin, the direct precursor for cordycepin 5'-triphosphate, has been significantly enhanced through the application of sophisticated genetic and biotechnological strategies. These methods move beyond traditional mutation breeding and fermentation optimization, offering precise and efficient tools to manipulate the biosynthetic pathways in both the native producer, Cordyceps militaris, and in heterologous host organisms. nih.govnih.gov
Key to these advancements was the identification of a specific gene cluster in C. militaris responsible for cordycepin biosynthesis. frontiersin.org This cluster contains four essential genes, cns1-cns4. frontiersin.org The Cns1/Cns2 enzyme complex is directly responsible for converting adenosine (B11128) into cordycepin. frontiersin.org Cns3 is involved in the synthesis of pentostatin, a safeguard molecule that protects cordycepin from degradation by inhibiting adenosine deaminase. frontiersin.orgnih.gov Cns4 functions as a transporter. frontiersin.org This genomic insight has paved the way for targeted genetic engineering to boost cordycepin yields.
Modern genetic manipulation in C. militaris utilizes several techniques, including Agrobacterium tumefaciens-mediated transformation (ATMT), protoplast-mediated transformation (PMT), and particle bombardment. nih.govresearchgate.net However, the advent of the CRISPR-Cas9 gene-editing system has revolutionized the field. nih.govnih.gov CRISPR technology allows for precise, efficient, and repeatable genome editing, including gene knockouts and knock-ins, which were difficult to achieve with older methods. nih.govmdpi.com For instance, an efficient CRISPR/Cas9 system developed for C. militaris has greatly improved the potential for genome reconstruction to enhance cordycepin biosynthesis. mdpi.com
Metabolic engineering within C. militaris has successfully increased cordycepin production. Overexpression of key biosynthetic genes is a primary strategy. For example, enhancing the expression of the ribonucleotide reductase small subunit (RNRM) gene in C. militaris significantly increased cordycepin concentration. mdpi.com Similarly, overexpressing the adenylosuccinate synthetase gene (adss) led to a 1.26-fold increase in extracellular cordycepin. mdpi.com
Another powerful approach is heterologous biosynthesis, where the cordycepin production pathway is introduced into robust, fast-growing microbial hosts. frontiersin.org This strategy offers advantages like high yields, short fermentation cycles, and the use of well-established industrial fermentation systems. frontiersin.org Several hosts have been successfully engineered:
Saccharomyces cerevisiae : As a model organism, S. cerevisiae was the first platform for heterologous cordycepin expression. frontiersin.org Initial efforts expressing only cns1 and cns2 yielded 137.27 mg/L. frontiersin.org Subsequent metabolic engineering, such as overexpressing a gene from Escherichia coli to increase the supply of the precursor 3'-AMP, improved the titer to 725.16 mg/L in a 5 L bioreactor. nih.govfrontiersin.org
Yarrowia lipolytica : This non-conventional yeast has proven to be a highly effective cell factory. frontiersin.org Through systems metabolic engineering, engineered Y. lipolytica achieved a cordycepin production of 3588.59 mg/L from glucose. nih.gov Under fed-batch fermentation conditions, the titer was further enhanced to 4.36 g/L. frontiersin.org
Komagataella phaffii (formerly Pichia pastoris) : This yeast was engineered to produce cordycepin from methanol. frontiersin.org Optimization of the fermentation process resulted in a cordycepin concentration of 2.68 g/L within 168 hours. frontiersin.org
Aspergillus oryzae : Using a food-grade expression platform, A. oryzae was engineered by overexpressing codon-optimized cns1 and cns2 genes. nih.gov After optimizing submerged fermentation conditions, this system achieved a high productivity of 564.64 mg/L/d. nih.govnih.gov
These advanced techniques, combining precise genome editing in the native host with the development of highly efficient heterologous microbial factories, are pivotal in scaling up the production of cordycepin, thereby ensuring a stable supply for the synthesis of cordycepin 5'-triphosphate sodium salt.
Table 1: Research Findings on Enhanced Cordycepin Production via Genetic Engineering
This table summarizes the outcomes of various biotechnological strategies employed to increase the yield of cordycepin in different microbial hosts.
| Engineered Host Organism | Genetic Modification Strategy | Cordycepin Titer Achieved | Reference |
| Cordyceps militaris | Overexpression of adenylosuccinate synthetase (adss) gene | 1119.75 mg/L (extracellular) | mdpi.com |
| Cordyceps militaris | Overexpression of ribonucleotide reductase small subunit (RNRM) | 3.750 mg/g | mdpi.com |
| Saccharomyces cerevisiae | Heterologous expression of cns1 & cns2; precursor pathway engineering | 725.16 mg/L | nih.govfrontiersin.org |
| Yarrowia lipolytica | Systems metabolic engineering for de novo biosynthesis | 3588.59 mg/L | nih.gov |
| Yarrowia lipolytica | Fed-batch fermentation of engineered strain | 4.36 g/L | frontiersin.org |
| Komagataella phaffii | Heterologous expression & fermentation optimization | 2.68 g/L | frontiersin.org |
| Aspergillus oryzae | Heterologous expression of cns1 & cns2; fermentation optimization | 564.64 mg/L/d | nih.govnih.gov |
Structure Activity Relationship Sar and Analog Development of Cordycepin 5′ Triphosphate
Structural Basis for Cordycepin (B1669437) 5′-triphosphate Activity
The biological effects of cordycepin are intrinsically linked to its intracellular conversion to cordycepin 5'-triphosphate (Cor-TP). nih.gov This phosphorylated form acts as a molecular mimic of adenosine (B11128) triphosphate (ATP), enabling it to interact with a wide array of cellular enzymes and pathways. nih.gov
Critical Role of the 3′-Hydroxyl Group Absence
The defining structural feature of cordycepin, and consequently Cor-TP, is the lack of a hydroxyl group at the 3' position of its ribose sugar moiety. nih.govacs.org This seemingly minor modification has profound implications for its biological activity. In processes of nucleic acid synthesis, the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides, allowing for chain elongation. acs.org
When Cor-TP is incorporated into a growing RNA or DNA strand by polymerases, the absence of this 3'-hydroxyl group makes it impossible for the next nucleotide to be added. acs.org This results in the premature termination of the nucleic acid chain, a mechanism that underlies its potent antiviral and anticancer effects. acs.org This termination of transcription and replication is a key element of its cytotoxic activity against rapidly proliferating cells, such as cancer cells and viruses.
Comparative Analysis with Endogenous Nucleotides (e.g., ATP)
The structural similarity between Cor-TP and ATP is the primary reason for its broad spectrum of biological activities. nih.gov Both molecules share an adenine (B156593) base and a triphosphate chain attached to the 5' position of the ribose sugar. This resemblance allows Cor-TP to compete with ATP for the active sites of numerous enzymes. nih.gov
However, the critical difference lies in the 3'-hydroxyl group. While ATP is the universal energy currency and a building block for nucleic acids, Cor-TP acts as a fraudulent substrate. nih.gov For instance, in reactions catalyzed by poly(A) polymerases, which are responsible for adding a polyadenine tail to messenger RNA (mRNA) molecules, Cor-TP can be incorporated. This leads to the termination of polyadenylation, affecting mRNA stability and translation.
Furthermore, Cor-TP can act as a competitive inhibitor of various kinases that utilize ATP as a phosphate (B84403) donor. By binding to the ATP-binding pocket of these enzymes, Cor-TP can modulate their activity and interfere with downstream signaling pathways crucial for cell growth, proliferation, and survival. An in-silico study has shown that Cor-TP can bind to the active site of adenylate cyclase with comparable or even superior scores to ATP, potentially reducing the production of cyclic adenosine monophosphate (cAMP). acs.org
Design and Synthesis of Cordycepin 5′-triphosphate Analogs and Derivatives
Despite the therapeutic potential of cordycepin, its clinical application has been hampered by factors such as poor cellular uptake and rapid degradation by enzymes like adenosine deaminase (ADA). To overcome these limitations, significant efforts have been directed towards the design and synthesis of cordycepin analogs and derivatives with improved pharmacological profiles.
Phosphoramidate (B1195095) ProTide Technology for Enhanced Cellular Uptake and Triphosphate Formation
A major breakthrough in enhancing the efficacy of nucleoside analogs has been the development of the phosphoramidate ProTide technology. nih.govnih.govtandfonline.com This prodrug strategy involves masking the phosphate group of the nucleoside monophosphate with an amino acid ester and an aryl group. acs.org This modification neutralizes the negative charge of the phosphate, facilitating its passage across the cell membrane.
Once inside the cell, the ProTide is enzymatically cleaved to release the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. nih.gov This approach bypasses the often-inefficient initial phosphorylation step, which can be a rate-limiting factor for the activation of many nucleoside analogs. nih.gov Studies have shown that applying the ProTide technology to cordycepin can enhance its antiviral activities and metabolic stability. nih.govacs.org
Development of Halogenated Derivatives
Another strategy to improve the pharmacological properties of cordycepin is the introduction of halogen atoms, such as fluorine, at various positions of the purine (B94841) ring. Halogenation can significantly alter the electronic properties of the molecule, influencing its binding to target enzymes and its susceptibility to metabolic degradation.
For instance, 2-fluorocordycepin has been shown to retain potent trypanocidal activity while exhibiting resistance to deamination by ADA. researchgate.net The synthesis of these halogenated derivatives often involves multi-step chemical processes, including the use of stannylated intermediates to facilitate the introduction of the halogen atom. acs.org
Biochemical and Cellular Evaluation of Modified Analogs
The development of novel cordycepin analogs necessitates rigorous biochemical and cellular evaluation to assess their activity and therapeutic potential. These evaluations often involve a battery of in vitro assays.
Recent research on phosphoramidate ProTide derivatives of cordycepin has demonstrated their potential as antiviral agents. For example, specific stereoisomers of these derivatives have shown moderate inhibitory activity against coronaviruses and influenza viruses, with some exhibiting promising efficacy against the dengue virus. nih.govacs.org Pharmacological screening has indicated that the stereochemistry at the phosphorus center can influence biological activity, with Sp-isomers sometimes showing greater inhibitory activity than their Rp-isomer counterparts against certain viruses. nih.govacs.org
The table below presents a summary of the in vitro antiviral activity of selected cordycepin phosphoramidate ProTides against Dengue virus serotype 1 (DENV-1).
| Compound | Ester Group | Stereoisomer | IC₅₀ (µM) against DENV-1 |
| Cordycepin (1) | - | - | 87.5 |
| ProTide 22S | 2-ethylbutyl | Sp | 1.76 |
| ProTide 22R | 2-ethylbutyl | Rp | 5.53 |
| ProTide 25S | ethyl | Sp | 13.5 |
| ProTide 25R | ethyl | Rp | No activity |
| ProTide 27S | benzyl | Sp | 2.80 |
| ProTide 27R | benzyl | Rp | 3.07 |
Data sourced from a 2024 study in ACS Bio & Med Chem Au. acs.org
Furthermore, the introduction of a fluorine group in these ProTides has been observed to modestly increase the rate of hydrolysis, a key step in the activation of the prodrug. nih.gov
In the context of anticancer activity, various cordycepin derivatives have been evaluated against different cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC₅₀) values for cordycepin and a derivative against several esophageal cancer cell lines.
| Cell Line | Cordycepin IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| HK | 86.12 | 2.66 |
| K180 | 66.84 | 2.66 |
| K70 | 69.27 | 2.48 |
| ECA109 | 73.82 | 2.46 |
Data sourced from a 2020 study on the chemosensitivity of esophageal cancer cells. nih.gov
These findings underscore the importance of structural modifications in fine-tuning the biological activity of cordycepin 5'-triphosphate and its analogs, paving the way for the development of more effective therapeutic agents.
Impact on Enzyme Binding and Catalytic Activity
The primary mechanism by which Cordycepin 5'-triphosphate exerts its effects is by acting as an ATP analog. nih.gov Enzymes that normally bind ATP can often recognize and bind COR-TP due to their high structural similarity. nih.gov However, the lack of the 3'-hydroxyl group dictates its functional impact, which is most prominently observed in its role as a nucleic acid chain terminator.
When COR-TP is utilized by nucleic acid polymerases, such as poly(A) polymerase or viral RNA-dependent RNA polymerase (RdRp), it can be incorporated into a growing RNA strand in place of ATP. sigmaaldrich.comacs.org Once incorporated, the absence of the 3'-hydroxyl moiety prevents the formation of a subsequent phosphodiester bond, thereby terminating the elongation of the nucleic acid chain. acs.org This leads to the production of incomplete and non-functional RNA molecules. acs.org For example, in the context of SARS-CoV-2, COR-TP competes with ATP for the viral RdRp, and its incorporation into the viral RNA leads to the termination of replication. acs.org
The development of COR-TP analogs has further elucidated the structural requirements for enzyme interaction. A study involving analogs of the 2',5'-oligoadenylate (2-5A) system, which is involved in antiviral defense, provides a clear example of how specific structural features govern binding versus activation. In this research, cordycepin trimer and tetramer triphosphates were synthesized. nih.gov While the cordycepin tetramer triphosphate could bind to the 2-5A-dependent endoribonuclease, it was approximately 100 times less effective at activating the enzyme compared to the natural 2-5A tetramer triphosphate. nih.gov The cordycepin trimer triphosphate showed no activity at all. nih.gov This demonstrates that the 3'-hydroxyl groups, which are absent in the cordycepin analogs, are critical for the catalytic activation of the endonuclease but not strictly necessary for binding to it. nih.gov
Table 1: Comparative Activity of 2-5A Analogs on Endoribonuclease This table is based on findings from a study on cordycepin analogues of 2-5A. nih.gov
| Compound | Ability to Bind Endoribonuclease | Ability to Activate Endoribonuclease | Relative Translational Inhibition |
|---|---|---|---|
| 2-5A Tetramer Triphosphate (ppp5'A2'p5'A2'p5'A2'p5'A) | Yes | Yes | 1 (Reference) |
| Cordycepin Tetramer Triphosphate (ppp5'(3'dA)2'p5'(3'dA)2'p5'(3'dA)2'p5'-(3'dA)) | Yes | No | ~1/100th of 2-5A |
| Cordycepin Trimer Triphosphate (ppp5'(3'dA)2'p5'(3'dA)2'p5'(3'dA)) | Yes | No | No activity |
Structure-Specific Modulation of Signal Transduction Pathways
The structural characteristics of Cordycepin 5'-triphosphate also enable it to modulate key cellular signal transduction pathways, often by competing with ATP at the active sites of critical kinases and enzymes.
AMPK/mTOR Pathway: Cordycepin has been shown to modulate the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.govresearchgate.net At certain concentrations, cordycepin treatment leads to the activation of AMPK. nih.govresearchgate.net Activated AMPK, in turn, inhibits mTOR signaling, a central regulator of cell growth, proliferation, and protein synthesis. nih.govresearchgate.net The inhibition of mTOR signaling is observed through the reduced phosphorylation of its downstream targets, such as the 4E-binding protein (4EBP). researchgate.net This cascade of events, initiated by the presence of cordycepin and its active triphosphate form, can lead to significant biological outcomes, including the inhibition of protein synthesis and a reduction in cell adhesion and proliferation. nih.govresearchgate.net The activation of AMPK is thought to be a key mechanism behind many of the reported biological effects of cordycepin. researchgate.net
Table 2: Structure-Function Overview of Cordycepin 5'-triphosphate (COR-TP) vs. ATP This table summarizes the structural differences and their functional consequences based on cited research. nih.govnih.govsigmaaldrich.comacs.org
| Molecular Feature | Adenosine Triphosphate (ATP) | Cordycepin 5'-triphosphate (COR-TP) | Functional Consequence of Difference |
|---|---|---|---|
| Ribose 3'-Hydroxyl Group | Present | Absent | COR-TP acts as a nucleic acid chain terminator when incorporated by polymerases. sigmaaldrich.comacs.org |
| Interaction with Adenylate Cyclase | Binds and is converted to cAMP. | Binds but cannot be cyclized. nih.gov | COR-TP competitively inhibits cAMP production. nih.gov |
| Overall Structure | Endogenous purine nucleotide. | Structural analog of ATP. nih.gov | COR-TP competes with ATP for binding to various enzymes and kinases. nih.gov |
Advanced Research Applications of Cordycepin 5′ Triphosphate in Molecular Biology
Use as a Tool for 3′-End Labeling of Nucleic Acids (RNA and DNA)
A significant application of cordycepin (B1669437) 5'-triphosphate is in the 3′-end labeling of RNA and DNA molecules. This technique is crucial for a variety of downstream applications, including nucleic acid sequencing, fragment analysis, and the study of nucleic acid structure and protein-nucleic acid interactions.
The process involves the enzymatic incorporation of a labeled cordycepin monophosphate residue at the 3' terminus of a nucleic acid strand. Because the incorporated cordycepin lacks a 3'-hydroxyl group, further elongation of the nucleic acid chain is prevented, ensuring the addition of only a single labeled nucleotide. nih.gov This precise, single-residue labeling is a key advantage of this method.
Typically, terminal deoxynucleotidyl transferase (TdT) is the enzyme of choice for labeling DNA fragments. nih.gov TdT can incorporate cordycepin 5'-triphosphate onto the 3'-ends of DNA, and when a radiolabeled version such as [α-³²P]cordycepin-5'-triphosphate is used, it provides a highly sensitive means of detection. nih.govosti.gov This method has been successfully used to confirm the nucleotide sequence of plasmid DNA fragments. nih.govresearchgate.net Similarly, poly(A) polymerase is utilized for the 3'-end labeling of RNA. sigmaaldrich.com
One of the key benefits of 3'-end labeling with cordycepin 5'-triphosphate is that the resulting nucleic acid molecules become resistant to degradation by certain exonucleases that require a free 3'-OH group to initiate hydrolysis. nih.govresearchgate.net This protective feature enhances the stability of the labeled molecules for subsequent experimental manipulations.
| Enzyme Used | Nucleic Acid Target | Key Feature of Labeling |
| Terminal Deoxynucleotidyl Transferase (TdT) | DNA | Single residue incorporation at 3'-end nih.gov |
| Poly(A) Polymerase | RNA | Single residue incorporation at 3'-end sigmaaldrich.com |
Application in Investigating Polyadenylation Processes
Cordycepin 5'-triphosphate is an invaluable tool for studying polyadenylation, the process of adding a poly(A) tail to the 3' end of a messenger RNA (mRNA) precursor. This tail is critical for mRNA stability, export from the nucleus, and translation efficiency.
As a chain-terminating analog of ATP, cordycepin 5'-triphosphate acts as a potent inhibitor of poly(A) polymerase, the enzyme responsible for synthesizing the poly(A) tail. nih.gov When cordycepin 5'-triphosphate is incorporated into the growing poly(A) tail, it prevents further addition of adenosine (B11128) residues, resulting in shortened or truncated tails. researchgate.net This inhibitory effect has been demonstrated both in vitro and in vivo. researchgate.netnih.gov
Researchers have leveraged this property to investigate the dynamics and regulation of polyadenylation. Studies have shown that cordycepin predominantly affects newly synthesized RNA, indicating an impact on transcription-coupled polyadenylation. researchgate.net Furthermore, it has been observed that low concentrations of cordycepin 5'-triphosphate can selectively inhibit the initial, rapid polyadenylation of pre-mRNA in the nucleus, with less effect on the slower extension of the poly(A) tail that occurs later. nih.govnih.gov Specifically, the chromatin-associated poly(A) polymerase appears to be more sensitive to inhibition by cordycepin 5'-triphosphate than the "free" form of the enzyme. nih.govnih.gov
The ability of cordycepin to disrupt polyadenylation has also been linked to its effects on gene expression, particularly in the context of inflammation. nih.govresearchgate.net By inhibiting polyadenylation, cordycepin can reduce the expression of certain inflammatory genes. nih.govresearchgate.net
| Study Focus | Key Finding |
| Inhibition of Poly(A) Polymerase | Cordycepin 5'-triphosphate acts as a chain terminator, shortening poly(A) tails. nih.govresearchgate.net |
| Selective Inhibition | Low concentrations preferentially inhibit the initial nuclear polyadenylation of new transcripts. nih.govnih.gov |
| Effect on Gene Expression | Inhibition of polyadenylation by cordycepin can reduce the expression of inflammatory genes. nih.govresearchgate.net |
Utility as a Biochemical Probe for Characterizing Enzyme Substrate Specificity
The structural similarity of cordycepin 5'-triphosphate to ATP, combined with its key difference at the 3' position, makes it an excellent biochemical probe for elucidating the substrate specificity of various enzymes, particularly polymerases and kinases. nih.gov By comparing the ability of an enzyme to utilize ATP versus cordycepin 5'-triphosphate, researchers can infer the importance of the 3'-hydroxyl group for substrate binding and catalytic activity.
For instance, studies with RNA polymerases have shown that while they can incorporate cordycepin triphosphate, this leads to chain termination, highlighting the essential role of the 3'-OH for the continuation of transcription. nih.gov Similarly, its interaction with poly(A) polymerase has been extensively studied to understand the mechanism of polyadenylation. nih.gov
Beyond polymerases, cordycepin 5'-triphosphate has been used to probe the active sites of other enzymes. For example, its analogues have been used to study the 2-5A-dependent endoribonuclease, revealing that while they can bind to the enzyme, they are unable to activate it, demonstrating the critical role of the 3'-hydroxyl groups for enzymatic activation. nih.gov This highlights its utility in distinguishing between substrate binding and catalytic function.
Computational and In Silico Approaches for Mechanism and Target Prediction
In recent years, computational and in silico methods have been increasingly employed to predict the molecular mechanisms and potential targets of cordycepin and its phosphorylated derivatives, including cordycepin 5'-triphosphate. mdpi.comresearchgate.net These approaches complement experimental studies by providing insights into the molecular interactions that underpin its biological effects.
Molecular docking simulations are used to predict the binding affinity of cordycepin 5'-triphosphate to the active sites of various enzymes. researchgate.netnih.gov For example, simulations have been conducted to test the hypothesis that cordycepin triphosphate can bind to the active site of adenylate cyclase. mdpi.comresearchgate.net The results of these simulations indicated binding scores comparable to or even better than the endogenous ligand, ATP, suggesting it could act as a competitive inhibitor. mdpi.comresearchgate.net
Chemoinformatics and bioinformatics tools are used to compare the structural and physicochemical properties of cordycepin and its derivatives with endogenous metabolites. mdpi.com This allows for the prediction of potential targets based on structural similarity. Such analyses have suggested that cordycepin derivatives are likely to interact with targets within the purinergic and adenosinergic systems, as well as enzymes involved in nucleotide metabolism. mdpi.com
Molecular dynamics simulations provide a more dynamic view of the interactions between cordycepin 5'-triphosphate and its target proteins, helping to understand conformational changes and binding stability over time. researchgate.net These in silico studies are valuable for generating new hypotheses about the mechanisms of action of cordycepin 5'-triphosphate, which can then be tested experimentally. mdpi.commdpi.com
| Computational Approach | Application for Cordycepin 5'-triphosphate |
| Molecular Docking | Predicts binding affinity to enzyme active sites (e.g., adenylate cyclase). mdpi.comresearchgate.netnih.gov |
| Chemoinformatics | Compares structural properties to endogenous molecules to predict potential targets. mdpi.com |
| Molecular Dynamics | Simulates the dynamic interactions with target proteins to assess binding stability. researchgate.net |
Future Directions and Emerging Research Avenues for Cordycepin 5′ Triphosphate
Identification of Novel, Undiscovered Molecular Targets
A primary focus of future research is the identification of previously unknown molecular targets of CoTP. While its role as a chain terminator in RNA synthesis is well-established, its broader interactions with the proteome are still being uncovered. It is understood that CoTP is likely the active metabolite responsible for many of cordycepin's observed effects, including the repression of growth factor-induced gene expression. nih.gov However, the specific molecule it targets to achieve this remains unidentified. nih.gov
Recent breakthroughs have identified RuvB-like adenosine (B11128) triphosphatase (ATPase) 2 (RUVBL2) as a direct molecular target of CoTP, specifically in the context of regulating the circadian clock. nibs.ac.cn This discovery opens a new avenue, suggesting that RUVBL2, a member of the AAA+ superfamily of proteins involved in chromatin remodeling and other cellular processes, may mediate other effects of cordycepin (B1669437). nibs.ac.cn
Beyond this, research suggests that CoTP may compete with ATP for binding to various enzymes, potentially inhibiting or activating them. nih.govmdpi.comnih.gov The epidermal growth factor receptor (EGFR) has been proposed as a candidate receptor, where CoTP might block phosphorylation. mdpi.com However, direct binding evidence is still needed. mdpi.com Network pharmacology and experimental studies have pointed to a range of potential targets involved in specific pathologies, such as pulmonary arterial hypertension, which include TP53, AKT1, CASP3, BAX, and BCL2L1. bohrium.com Future research, employing techniques like haploid genetic screens and advanced proteomics, will be crucial for systematically identifying and validating these and other novel binding partners, which could explain the compound's diverse biological effects. findaphd.com
nih.govsigmaaldrich.com| Target | Associated Process/Disease | Key Findings | Reference |
|---|---|---|---|
| Poly(A) Polymerase | mRNA Synthesis | CoTP acts as a chain terminator, inhibiting polyadenylation. | |
| RUVBL2 | Circadian Rhythms | CoTP directly binds to RUVBL2 to shift the circadian phase. |
Exploration of Unreported Metabolic Pathways
The metabolic fate of cordycepin is critical to its activity, as it must be phosphorylated to CoTP. frontiersin.org A significant recent discovery has been a novel nucleoside rescue metabolic pathway. researchgate.net This research demonstrated that 3′-deoxyinosine, once considered an inactive metabolite of cordycepin, can be absorbed and converted into CoTP within cells like macrophages. researchgate.netresearchgate.net This finding is crucial as it suggests that the therapeutic effects observed after oral administration may be due to this rescue pathway, even if intact cordycepin is not absorbed systemically. researchgate.net
Future studies will likely explore this pathway in greater detail across different cell types and tissues. Understanding the enzymes and transporters involved in the uptake of 3′-deoxyinosine and its subsequent conversion to CoTP could provide new strategies for enhancing the compound's therapeutic efficacy.
Furthermore, metabolomics studies on cordycepin-producing fungi have revealed that its biosynthesis is linked to changes in central metabolic pathways, including the citric acid cycle, purine (B94841) metabolism, and pyrimidine (B1678525) metabolism. frontiersin.org Investigating how these pathways are regulated in cordycepin-producing organisms, and whether similar connections exist in mammalian cells, could uncover new metabolic roles for CoTP. frontiersin.orgnih.gov For instance, research has identified a complementary biosynthetic pathway in Cordyceps militaris where increased ATP production promotes the synthesis of 3′,5′-cyclic AMP, which in turn accelerates the formation of a cordycepin precursor. nih.gov Exploring the downstream effects of CoTP on these central metabolic hubs in human cells is a promising area for future research.
Integration with Systems Biology and Network Pharmacology for Comprehensive Understanding
Systems biology and network pharmacology are powerful tools for unraveling the complex mechanisms of action of compounds like cordycepin. nih.govmdpi.com These approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic view of a drug's effects on cellular networks. nih.gov
Several studies have already employed network pharmacology to predict and analyze the targets of cordycepin in the context of diseases like cancer, obesity, and pulmonary arterial hypertension. bohrium.commdpi.comnih.gov These analyses have confirmed that cordycepin consistently impacts key signaling pathways such as PI3K/AKT/mTOR and MEK/ERK across various cell lines. nih.gov For obesity, network pharmacology combined with transcriptomics identified core targets and pathways including the insulin (B600854) signaling pathway, HIF-1 signaling pathway, and lipid metabolism. nih.gov
Future research will undoubtedly leverage these "omics" technologies more extensively. Integrating multi-omics data can create detailed functional maps illustrating how CoTP modulates key pathways involved in disease progression. mdpi.com This approach can help identify "hub" proteins and critical nodes in signaling networks that are most affected by the compound. mdpi.comnih.gov Such a comprehensive understanding is essential for explaining the polypharmacology of CoTP—its ability to interact with multiple targets—and for identifying potential new therapeutic applications and combination strategies. researchgate.net
nih.govresearchgate.net| Pathway | Associated Context | Key Findings | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR Signaling | Cancer, Growth Factor Signaling | Consistently repressed by cordycepin, likely via CoTP, in multiple cell lines. | |
| MEK/ERK Signaling | Cancer, Growth Factor Signaling | Blocked by cordycepin in a systems pharmacology study. |
Investigation of Cordycepin 5′-triphosphate in Broader Biological Contexts (e.g., Circadian Rhythms)
Recent research has significantly expanded the known biological roles of CoTP beyond its canonical effects on cancer and inflammation. A landmark study revealed that CoTP is a potent modulator of the mammalian circadian clock. nibs.ac.cn The research demonstrated that cordycepin, through its triphosphate form, can cause large phase shifts in the circadian rhythm by directly targeting RUVBL2, a core component of the molecular clock machinery. nibs.ac.cn This finding has profound implications, suggesting potential applications for treating circadian rhythm disorders like jet lag. nibs.ac.cn Future work will likely investigate the application of CoTP for diseases associated with weakened or disrupted circadian clocks. nibs.ac.cn
The influence of CoTP may extend to other complex biological processes. For example, cordycepin has been shown to increase non-rapid eye movement (NREM) sleep in animal models, an effect that could be linked to its interaction with adenosine receptors and potentially its downstream metabolic products like CoTP. nih.govnih.gov Given the intricate link between sleep and circadian regulation, exploring the specific role of CoTP in sleep architecture is a logical next step. Other areas ripe for investigation include its effects on neuroprotection, where cordycepin has shown promise in models of brain injury and neurodegenerative diseases, and its impact on the gut microbiome. wikipedia.orgnih.gov Determining the extent to which CoTP is responsible for these broader effects is a key challenge for future research.
Development of Advanced Methodologies for In Situ Analysis of Cordycepin 5′-triphosphate Dynamics
A significant barrier to fully understanding the function of CoTP is the technical difficulty of measuring its concentration and activity directly within living cells (in situ). Current analytical methods, such as high-performance liquid chromatography (HPLC) and near-infrared spectroscopy (NIRS), are highly effective for quantifying cordycepin and adenosine in bulk samples or extracts but are not suited for real-time analysis in intact cells. researchgate.netresearchgate.netnih.govnih.govnih.govsemanticscholar.orggoogle.com
Future progress will depend on the development of novel analytical techniques. One emerging approach is the use of Nanopore sequencing to measure changes in the length of poly(A) tails on mRNA transcripts genome-wide. findaphd.com Since CoTP inhibits polyadenylation, this method provides an indirect but powerful readout of its intracellular activity. findaphd.com
The development of fluorescent probes or biosensors specifically designed to bind CoTP would represent a major leap forward. Such tools would allow researchers to visualize the subcellular localization, concentration dynamics, and protein interactions of CoTP in real-time using advanced microscopy techniques. findaphd.com Furthermore, designing cordycepin as a dual-function molecular element within aptamers could serve as a novel delivery and analysis system. nih.govrsc.org These advanced methodologies are essential for connecting the presence of CoTP to specific cellular events, thereby providing a more precise understanding of its mechanism of action at the molecular level.
Q & A
Q. Q1. What experimental protocols are recommended for incorporating cordycepin 5′-triphosphate sodium salt into DNA termini?
A1. A standard protocol involves incubating ~25 µg of DNA with 100 µM cordycepin 5′-triphosphate sodium salt and 40 U of Terminal Deoxynucleotidyl Transferase (TdT) in a 150 µL reaction buffer at 37°C for 1 hour. Post-incubation, DNA is purified via phenol-chloroform extraction and ethanol precipitation to remove unincorporated nucleotides . This method is critical for blocking free 3′-OH ends in DNA to prevent enzymatic cleavage during downstream nuclease treatments (e.g., S1 nuclease digestion) .
Q. Q2. How can cordycepin 5′-triphosphate sodium salt be used to map single-stranded DNA (ssDNA) regions in genomic studies?
A2. After treating DNA with cordycepin 5′-triphosphate and TdT, ssDNA regions are digested with S1 nuclease (100 U in pH 4.6 buffer at 37°C for 20 minutes). The digested DNA is visualized via agarose gel electrophoresis, where ssDNA regions appear as smears (~3 kb for KMnO4-treated samples), while intact DNA remains high-molecular-weight . This protocol is validated for histone-free DNA to avoid triplex DNA artifacts .
Advanced Research Questions
Q. Q3. What are the potential sources of experimental variability when using cordycepin 5′-triphosphate sodium salt in terminal transferase assays?
A3. Variability arises from:
- Enzyme activity: Batch-to-batch differences in TdT activity may require titration (e.g., 20–60 U per reaction).
- Salt concentration: High sodium ions (>50 mM) inhibit TdT; ensure reaction buffers are optimized.
- Substrate competition: Endogenous dNTPs in DNA samples can compete with cordycepin 5′-triphosphate. Pre-treatment with phosphatase or exonuclease may improve labeling efficiency .
Q. Q4. How does cordycepin 5′-triphosphate sodium salt compare to radiolabeled analogs (e.g., [³²P]-cordycepin) in DNA end-labeling studies?
A4. While non-radioactive cordycepin 5′-triphosphate is safer and suitable for bulk DNA modification, [³²P]-labeled analogs provide higher sensitivity for detecting low-abundance DNA termini. For example, [³²P]-cordycepin allows autoradiographic detection of picogram-level DNA fragments, critical for studying rare DNA repair intermediates . However, its use requires specialized handling and waste disposal protocols .
Q. Q5. What analytical methods are recommended to validate the incorporation efficiency of cordycepin 5′-triphosphate sodium salt?
A5.
- Electrophoresis: Size-shift assays on agarose gels can confirm 3′-end modification.
- Mass spectrometry: MALDI-TOF or LC-MS detects mass changes (+507.12 Da per incorporated molecule) .
- Enzymatic validation: Resistance to exonuclease III (which requires free 3′-OH) confirms successful blocking .
Methodological Optimization
Q. Q6. How can researchers troubleshoot low incorporation efficiency of cordycepin 5′-triphosphate sodium salt?
A6.
- Optimize TdT concentration: Increase to 60 U if initial incorporation is <50%.
- Reduce inhibitors: Remove EDTA or SDS from DNA samples via ethanol precipitation.
- Adjust pH: TdT activity peaks at pH 7.2; deviations >0.5 pH units reduce efficiency .
Q. Q7. What are the implications of using cordycepin 5′-triphosphate sodium salt in studies involving SAMHD1 or dNTP hydrolases?
A7. SAMHD1 hydrolyzes dNTPs into nucleosides and inorganic triphosphate, potentially degrading cordycepin 5′-triphosphate. To mitigate this:
- Use SAMHD1 inhibitors (e.g., GTP analogs) in assays .
- Pre-treat cell lysates with SAMHD1-specific antibodies to deplete the enzyme .
Data Interpretation and Contradictions
Q. Q8. How should researchers resolve discrepancies in ssDNA mapping data generated with cordycepin 5′-triphosphate sodium salt?
A8. Contradictions may arise from:
- Incomplete blocking: Verify TdT activity and cordycepin purity (≥98% by HPLC) .
- Nuclease specificity: S1 nuclease can cleave mismatched duplex regions; confirm digestion conditions (pH 4.6, 37°C) .
- Artifacts from residual proteins: Repeat phenol-chloroform extraction to eliminate histones or DNA-binding proteins .
Q. Q9. Can cordycepin 5′-triphosphate sodium salt interfere with downstream applications like PCR or sequencing?
A9. Yes. The 3′-end modification blocks Taq polymerase activity. For PCR, use 5′-overhang primers or fragment the DNA with restriction enzymes post-labeling. For sequencing, employ single-strand-specific libraries (e.g., PacBio SMRT) to bypass termination .
Comparative Studies
Q. Q10. How does cordycepin 5′-triphosphate sodium salt compare to other chain-terminating nucleotides (e.g., ddNTPs) in enzymatic assays?
A10. Unlike ddNTPs, which lack a 3′-OH group entirely, cordycepin 5′-triphosphate retains a modified 3′-end that permits limited enzymatic processing. This property makes it suitable for studies requiring partial termination (e.g., analyzing polymerase backtracking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
